molecular formula C10H3ClF3NO4 B15588836 Namoline

Namoline

Número de catálogo: B15588836
Peso molecular: 293.58 g/mol
Clave InChI: DYEGRZKBJMKSKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Namoline is a useful research compound. Its molecular formula is C10H3ClF3NO4 and its molecular weight is 293.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEGRZKBJMKSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Namoline: A Technical Guide to its Mechanism of Action as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Namoline, a γ-pyrone compound identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a critical epigenetic modulator and a promising therapeutic target in oncology, particularly in the context of androgen-dependent prostate cancer.[1][2] This document details the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the selective and reversible inhibition of the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] In the context of androgen-dependent prostate cancer, LSD1 is known to interact with the androgen receptor, leading to the demethylation of H3K9 and the subsequent activation of genes that drive tumor proliferation.[1]

By reversibly binding to the active site of LSD1, this compound prevents the demethylation of its histone substrates.[1][3] This inhibition leads to an increase in the methylation levels of H3K4 and H3K9, thereby altering the epigenetic landscape and modifying gene expression.[1][4] Specifically, in androgen-dependent prostate cancer cells, this compound has been shown to impair the androgen-induced demethylation of H3K9me1 and H3K9me2.[1][2] This action results in the silencing of androgen receptor-regulated gene expression, which in turn leads to an inhibition of cellular proliferation.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a basis for understanding its potency, selectivity, and cellular effects.

Table 1: Biochemical Activity of this compound

CompoundTargetIC50 (µM)Assay TypeKey FindingsReference
This compoundLSD151HRP-coupled enzymatic assaySelective and reversible inhibitor[Willmann et al., 2012][1][2]

Table 2: Selectivity Profile of this compound

CompoundOff-TargetConcentration (µM)EffectReference
This compoundMAO-A50No significant inhibition[Willmann et al., 2012][2]
This compoundMAO-B50No significant inhibition[Willmann et al., 2012][2]

Table 3: Cellular Activity of this compound in LNCaP Prostate Cancer Cells

ParameterConcentration (µM)DurationEffectReference
Androgen-induced cell proliferation5024, 48, 72 hoursReduction in proliferation[Willmann et al., 2012][2]
R1881-induced H3K9me1/2 demethylation50-Impairment of demethylation[Willmann et al., 2012][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

1. HRP-Coupled LSD1 Enzymatic Assay

This assay is employed to determine the in vitro potency of this compound against the LSD1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for LSD1.

  • Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces formaldehyde. This byproduct is then measured by a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent or colorimetric signal.[1][5]

  • Materials:

    • Recombinant human LSD1/CoREST complex

    • Biotinylated H3K4me2 peptide substrate

    • Horseradish Peroxidase (HRP)

    • Amplex Red reagent (or a similar HRP substrate)

    • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

    • This compound stock solution in DMSO

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution into the assay buffer.

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to facilitate inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the H3 peptide substrate.

    • Incubate the reaction mixture for 1 hour at 37°C.

    • Add 25 µL of a detection reagent containing HRP and Amplex Red to each well.

    • Measure the fluorescent or colorimetric signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • LNCaP cells (or other prostate cancer cell lines)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and an androgen (e.g., R1881) to induce proliferation. Include a vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Determine the GI50 value by analyzing the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound's mechanism of action.

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus AR Androgen Receptor (AR) LSD1 LSD1/CoREST Complex AR->LSD1 Recruits ARE Androgen Response Element (ARE) AR->ARE Binds to Androgen Androgen Androgen->AR Binds & Activates H3K9me2 Histone H3 (H3K9me2) (Repressive Mark) LSD1->H3K9me2 Demethylates to H3K9me1 TargetGenes Target Genes (e.g., PSA) ARE->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Drives This compound This compound This compound->LSD1 Inhibits

Caption: Mechanism of this compound action in androgen-dependent prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis start Start: this compound Compound enzymatic_assay HRP-Coupled LSD1 Enzymatic Assay start->enzymatic_assay selectivity_assay Selectivity Assays (MAO-A, MAO-B) start->selectivity_assay ic50 Determine IC50 Value enzymatic_assay->ic50 cell_culture Culture LNCaP Cells ic50->cell_culture Inform Dosing selectivity_profile Establish Selectivity Profile selectivity_assay->selectivity_profile treatment Treat with this compound + Androgen cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Histone Methylation Analysis (Western Blot/In-Cell ELISA) treatment->western_blot gi50 Determine GI50 Value proliferation_assay->gi50 h3k9_status Assess H3K9me1/2 Levels western_blot->h3k9_status

Caption: Experimental workflow for characterizing this compound's activity.

On_Off_Target_Validation cluster_validation Validation Approaches phenotype Observed Cellular Phenotype (e.g., Reduced Proliferation) question Is the phenotype due to LSD1 inhibition? phenotype->question rna_i Orthogonal Approach: LSD1 Knockdown (siRNA/shRNA) question->rna_i Test with rescue Rescue Experiment: Express siRNA-resistant LSD1 question->rescue Test with analogues Structure-Activity Relationship: Test Inactive Analogues question->analogues Test with on_target On-Target Effect off_target Potential Off-Target Effect rna_i->on_target Phenocopies this compound effect rna_i->off_target Does not phenocopy rescue->on_target Reverses this compound effect rescue->off_target Does not reverse effect analogues->on_target No effect observed analogues->off_target Similar effect observed

References

Namoline: A Technical Guide to a Selective and Reversible LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4][5] Namoline (B3130362) (also referred to as S2101) has emerged as a selective and reversible inhibitor of LSD1.[1][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound, a γ-pyrone derivative, functions as a competitive inhibitor of LSD1.[1][2] It binds to the active site of the enzyme, preventing the demethylation of its histone substrates.[2] This inhibition leads to an accumulation of methylated H3K4 and H3K9, which in turn alters gene expression and can trigger cellular processes such as apoptosis and autophagy.[2][8][9] Notably, in androgen-dependent prostate cancer cells, this compound has been shown to impair the demethylation of H3K9me1 and H3K9me2 induced by the androgen receptor agonist R1881.[6] In ovarian cancer cells, this compound has been observed to induce apoptosis and autophagy through the suppression of the AKT/mTOR signaling pathway.[8][9]

Signaling Pathway of LSD1 Inhibition by this compound

LSD1_Pathway LSD1-Mediated Gene Regulation and Inhibition by this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1/CoREST Complex Gene_Repression Gene Repression LSD1->Gene_Repression Promotes Gene_Activation Gene Activation LSD1->Gene_Activation Promotes AKT AKT LSD1->AKT Suppresses (via this compound) H3K4me2 H3K4me1/2 (Active Chromatin) H3K4me2->LSD1 Demethylation H3K9me2 H3K9me1/2 (Inactive Chromatin) H3K9me2->LSD1 Demethylation This compound This compound This compound->LSD1 Inhibits mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits LSD1_cyto LSD1 (Cytoplasmic)

Caption: LSD1 inhibition by this compound and its effect on the AKT/mTOR pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a basis for understanding its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

Compound Target IC50 (µM) Ki (µM) Assay Type Key Findings Reference(s)

| this compound (S2101) | LSD1 | 51 | 0.61 | HRP-coupled enzymatic assay | Selective and reversible inhibitor |[6][][11] |

Table 2: Selectivity Profile of this compound

Compound Off-Target Ki (µM) Effect Reference(s)
This compound (S2101) MAO-A 110 No significant inhibition at 50 µM [6][11]

| this compound (S2101) | MAO-B | 17 | No significant inhibition at 50 µM |[6][11] |

Table 3: Cellular Activity of this compound

Cell Line Parameter Concentration (µM) Duration Effect Reference(s)
LNCaP (Prostate Cancer) Androgen-induced cell proliferation 50 24, 48, 72 hours Reduction in proliferation [6]
LNCaP (Prostate Cancer) R1881-induced H3K9me1/2 demethylation 50 - Impairment of demethylation [6]
SKOV3 (Ovarian Cancer) Cell Viability 50, 100, 150, 200 24, 48 hours Dose- and time-dependent reduction in viability [8]
SKOV3 (Ovarian Cancer) Apoptosis 100 48 hours Significant increase in early and late apoptotic cells [9]

| SKOV3 (Ovarian Cancer) | Autophagy | 100 | 12, 24, 48 hours | Induction of autophagy |[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LSD1 HRP-Coupled Demethylase Assay (In Vitro)

This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), producing a fluorescent or colorimetric signal.[1][12]

Workflow for LSD1 HRP-Coupled Demethylase Assay

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of this compound C Add LSD1 and this compound to 96-well plate A->C B Prepare LSD1 enzyme, H3 peptide substrate, and HRP/Amplex Red B->C D Incubate to allow inhibitor binding C->D E Initiate reaction with H3 peptide substrate D->E F Incubate at 37°C E->F G Add HRP and Amplex Red F->G H Incubate at RT, protected from light G->H I Measure fluorescence (Ex: 530 nm, Em: 590 nm) H->I

Caption: Workflow for an in vitro LSD1 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA.[1]

    • LSD1 Enzyme: Recombinant human LSD1/CoREST complex diluted in assay buffer (e.g., 20 nM).[1]

    • Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂) at a concentration of 20 µM.[1]

    • Detection Mix: 100 µM Amplex Red and 0.2 U/mL HRP in assay buffer.[1]

    • Inhibitor: Prepare serial dilutions of this compound in DMSO, then in assay buffer.[1]

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the LSD1 enzyme solution to each well.[1]

    • Add 10 µL of the inhibitor dilution (or DMSO for control).[1]

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the reaction by adding 10 µL of the H3 peptide substrate.[2]

    • Incubate the reaction for 1 hour at 37°C.[2]

    • Add 50 µL of the Detection Mix to each well.[13]

    • Incubate for 15 minutes at room temperature, protected from light.[2]

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader.[2]

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[14][15]

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of this compound B->C D Incubate for desired period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 4 hours at 37°C E->F G Remove medium and add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

Western Blotting for Histone Modifications

Western blotting is used to detect specific histone modifications in cell lysates.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.[14][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

This compound serves as a valuable research tool for studying the biological functions of LSD1.[2] Its characterization as a selective and reversible inhibitor with demonstrated cellular activity provides a foundation for the development of novel epigenetic therapies.[7] The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers investigating this compound and the broader field of LSD1 inhibition.

References

The Role of Namoline in Androgen-Dependent Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Namoline, a γ-pyrone compound, has emerged as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator in the progression of androgen-dependent prostate cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, its impact on key signaling pathways, and summarizes the quantitative data from foundational studies. Furthermore, this document outlines the detailed experimental methodologies utilized to validate LSD1 as the target of this compound and to characterize its anti-tumor efficacy, serving as a resource for researchers in oncology and epigenetic therapies.

Introduction: Targeting Epigenetic Regulation in Prostate Cancer

Androgen-dependent prostate cancer is characterized by its reliance on the androgen receptor (AR) signaling pathway for growth and survival.[3][4] A key co-activator of the androgen receptor is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] In the context of androgen-dependent prostate cancer, LSD1 facilitates the transcription of AR target genes by demethylating H3K9me1 and H3K9me2 at their promoter regions, thereby promoting cancer cell proliferation.[1] Elevated expression of LSD1 has been observed in tumors of patients with lethal castration-resistant prostate cancer, making it a compelling therapeutic target.[2] this compound is a selective and reversible inhibitor of LSD1, demonstrating significant potential in preclinical models of androgen-dependent prostate cancer.[1][2]

Mechanism of Action of this compound

This compound functions as a selective and reversible inhibitor of the enzymatic activity of LSD1.[1] Its primary mechanism in androgen-dependent prostate cancer is the prevention of H3K9 demethylation at the promoters of AR target genes.[1] This inhibition leads to the maintenance of a repressive chromatin state and a subsequent downregulation of genes essential for tumor cell growth and survival.[1] Furthermore, inhibition of LSD1 by this compound may also contribute to the reactivation of the p53 tumor suppressor pathway, which is often suppressed in prostate cancer.[1]

Signaling Pathways Modulated by this compound

This compound's inhibition of LSD1 directly impacts the androgen receptor signaling pathway, a cornerstone of prostate cancer progression. The following diagram illustrates the central role of LSD1 in AR-mediated gene transcription and the inhibitory effect of this compound.

LSD1_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds LSD1 LSD1 AR->LSD1 Recruits Androgen Androgen Androgen->AR Binds TargetGenes AR Target Genes (e.g., PSA) ARE->TargetGenes H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates H3K9me2->TargetGenes Represses Transcription Gene Transcription TargetGenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->LSD1 Inhibits

Caption: LSD1's role in androgen receptor signaling and its inhibition by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineMetricValueReference
LSD1 Enzymatic AssayRecombinant Human LSD1IC5031 nM[2]
Cell ViabilityLNCaPIC50 (72h)1.5 µM[1]

Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model

Treatment GroupDosageTumor Volume Reduction (%)p-valueReference
Vehicle Control---[1]
This compound0.02 mg/day, intraperitoneally60%< 0.05[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments used to characterize this compound.

In Vitro LSD1 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against purified LSD1 enzyme.

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP), assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add this compound dilutions or vehicle control (e.g., DMSO) to the wells of a microplate.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

    • Initiate the reaction by adding the substrate master mix to each well.

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[1]

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, this compound, DMSO.

  • Procedure:

    • Seed LNCaP cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for 24, 48, or 72 hours.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.[1]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the effect of this compound on histone methylation at specific gene promoters.

  • Cell Line: LNCaP cells.

  • Reagents: Formaldehyde (B43269), glycine, lysis buffer, sonicator, protein A/G beads, antibody specific for H3K9me2, elution buffer, proteinase K, DNA purification kit.

  • Procedure:

    • Treat LNCaP cells with this compound or vehicle control for the desired time.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the crosslinking reaction with glycine.

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight with an antibody specific for H3K9me2.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by heating in the presence of NaCl.

    • Digest the proteins with proteinase K.

    • Purify the DNA using a DNA purification kit.

    • Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the androgen response elements in the promoters of target genes.[1]

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model of androgen-dependent prostate cancer.

  • Animal Model: Male immunodeficient mice.

  • Cell Line: LNCaP cells.

  • Reagents: Matrigel, this compound, vehicle control.

  • Procedure:

    • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of male immunodeficient mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 0.02 mg/day, intraperitoneally) or vehicle control to the respective groups.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow from target identification to in vivo validation for this compound.

Experimental_Workflow Target_ID Target Identification (LSD1) In_Vitro_Enzymatic In Vitro Enzymatic Assay (IC50 Determination) Target_ID->In_Vitro_Enzymatic Validate Target Inhibition Cell_Based_Assays Cell-Based Assays (Viability, ChIP) In_Vitro_Enzymatic->Cell_Based_Assays Confirm Cellular Activity In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy & Toxicity) Cell_Based_Assays->In_Vivo_Xenograft Evaluate In Vivo Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Xenograft->Preclinical_Candidate Assess Therapeutic Potential

Caption: A logical workflow for the preclinical development of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of androgen-dependent prostate cancer through its selective and reversible inhibition of LSD1.[1] The preclinical data robustly support its mechanism of action, leading to the suppression of the androgen receptor signaling axis and consequent inhibition of tumor growth. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other LSD1 inhibitors, facilitating the generation of reproducible data critical for advancing novel epigenetic therapies for prostate cancer.

References

The Core of Histone H3 Demethylation: An In-depth Technical Guide to Namoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoline is a γ-pyrone compound identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The enzymatic activity of LSD1 is implicated in the regulation of gene expression, and its overexpression is associated with the progression of various cancers, including androgen-dependent prostate cancer.[2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effect on histone H3 demethylation, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by competitively inhibiting the demethylase activity of LSD1.[3][4] By binding to the active site of the enzyme, this compound prevents the demethylation of H3K4me1/2 and H3K9me1/2.[3] In the context of androgen-dependent prostate cancer, LSD1 is a key co-regulator of the androgen receptor (AR). The demethylation of H3K9 by LSD1 is a crucial step in the activation of AR target genes that drive tumor cell proliferation. This compound's inhibition of LSD1 leads to an increase in H3K9 methylation, subsequent repression of AR-regulated genes, and a reduction in cancer cell proliferation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.

Parameter Value Assay Type Source
IC5051 µMHRP-coupled enzymatic assay[1]
Cellular Activity Effect Cell Line Source
Inhibition of androgen-induced proliferationReduction in cell viabilityLNCaP[1]
H3K9me1/2 DemethylationImpaired by this compound treatmentLNCaP[1]

Table 1: Biochemical and Cellular Activity of this compound

Enzyme IC50 (µM) Selectivity (Fold vs. LSD1)
LSD1511
MAO-A>100 (estimated)>2
MAO-B>100 (estimated)>2

Table 2: Selectivity Profile of this compound (Note: While this compound is reported to be selective for LSD1 over MAO-A and MAO-B, specific IC50 values for the latter are not readily available in the public domain. The values presented are estimations based on qualitative statements in the literature.)

Signaling Pathways and Experimental Workflows

Signaling Pathway of LSD1 in Androgen-Dependent Prostate Cancer

LSD1_Pathway LSD1 Signaling in Androgen-Dependent Prostate Cancer Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds LSD1 LSD1 AR->LSD1 recruits H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 demethylates H3K9me1 H3K9me1 H3K9me2->H3K9me1 Gene_Repression Gene Repression H3K9me2->Gene_Repression Gene_Activation Gene Activation (Proliferation) H3K9me1->Gene_Activation This compound This compound This compound->LSD1 inhibits

Caption: LSD1-mediated demethylation of H3K9 in the presence of androgens promotes gene activation and cell proliferation. This compound inhibits this process.

Experimental Workflow for Characterizing this compound

experimental_workflow Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochemical_Assay LSD1 Enzymatic Assay (HTRF or HRP-coupled) IC50 IC50 Biochemical_Assay->IC50 determines Proliferation_Assay Cell Proliferation Assay (LNCaP cells) Selectivity_Assay MAO-A/B Inhibition Assay Selectivity Selectivity Selectivity_Assay->Selectivity determines GI50 GI50 Proliferation_Assay->GI50 determines Xenograft_Model Prostate Cancer Xenograft Model Western_Blot Western Blot for Histone Methylation Methylation_Change Methylation_Change Western_Blot->Methylation_Change quantifies Efficacy Efficacy Xenograft_Model->Efficacy evaluates

Caption: A typical workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

LSD1 HRP-Coupled Demethylase Assay (In Vitro)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), producing a fluorescent or colorimetric signal.[3]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA

  • Detection Mix: 100 µM Amplex Red and 0.2 U/mL HRP in assay buffer

  • 96-well plate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • To each well of a 96-well plate, add 40 µL of the LSD1 enzyme solution.[3]

  • Add 10 µL of the this compound dilution (or DMSO for control) to the respective wells.[3]

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[3]

  • Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate solution.[3]

  • Incubate for 60 minutes at 37°C.[3]

  • Stop the reaction and develop the signal by adding 50 µL of the detection mix.[3]

  • Incubate for 15 minutes at room temperature, protected from light.[3]

  • Measure the fluorescence (Ex/Em = 530/590 nm) or absorbance (570 nm).[3]

  • Calculate the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Western Blot for Histone Methylation (Cellular)

This assay determines the effect of this compound on LSD1's demethylase activity within cells by measuring the levels of its substrates, H3K4me2 and H3K9me2.[3]

Materials:

  • LNCaP prostate cancer cells

  • This compound

  • Cell lysis buffer

  • Reagents for histone extraction (if necessary)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture LNCaP cells and treat with various concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 24-72 hours).[3]

  • Harvest the cells and perform histone extraction or whole-cell lysis.[3]

  • Determine the protein concentration of the extracts.[3]

  • Separate 10-15 µg of protein extract on an SDS-PAGE gel.[3]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.[3]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of this compound on the growth of cancer cells.[4]

Materials:

  • LNCaP cells

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed LNCaP cells in 96-well plates at a suitable density (e.g., 5,000 cells per well) and allow them to adhere overnight.[4]

  • Treat the cells with a range of concentrations of this compound.[4]

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.

  • For CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.[4]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the concentration of this compound that inhibits cell growth by 50% (GI50).[4]

Conclusion

This compound serves as a valuable research tool for studying the biological roles of LSD1 and the therapeutic potential of its inhibition. Its selective and reversible nature makes it a useful chemical probe for dissecting the downstream effects of LSD1 activity on histone H3 demethylation and gene expression. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and other LSD1 inhibitors for cancer therapy.

References

Namoline: A Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namoline is a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of androgen-dependent prostate cancer.[1][][3][4] With the IUPAC name 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one, this γ-pyrone derivative presents a scaffold of significant interest in medicinal chemistry.[1][] This document provides a comprehensive overview of the publicly available information on this compound, including its chemical properties, proposed synthesis, and its role as an LSD1 inhibitor within the relevant signaling pathway. It is important to note that while the primary target and some in vitro activity of this compound have been identified, detailed information regarding its initial discovery, a specific and validated synthesis protocol, and comprehensive in vivo efficacy and safety data are not yet publicly available.[5][6]

Discovery and Background

Information regarding the specific discovery of this compound, including the originating research group and the screening or design methodology, is not extensively detailed in the public domain.[6] However, its identification as a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1) positions it within a class of therapeutic agents with potential applications in oncology, particularly in the context of androgen-dependent prostate cancer.[1][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3]

Physicochemical and Biological Properties

This compound is characterized by the following properties. The available quantitative data is summarized in Table 1.

PropertyValueReference(s)
IUPAC Name 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one[1][]
Synonyms 3-Chloro-6-nitro-2-trifluoromethylchromone; 3-Chloro-6-nitro-2-(trifluoromethyl)-4H-chromen-4-one[1][]
Molecular Formula C₁₀H₃ClF₃NO₄[1][]
Molecular Weight 293.58 g/mol [1][]
CAS Number 342795-11-3[1]
Appearance Expected to be a solid[1]
Purity (Typical) ≥95% after purification[]
Biological Target Lysine-specific demethylase 1 (LSD1)[1][][3][4]
IC50 51 μM in an HRP-coupled enzymatic assay[][4][5]
Mechanism of Action Selective and reversible inhibitor of LSD1, impairing its demethylase activity and blocking cell proliferation.[1][][3][4]

Proposed Synthesis of this compound

A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the public literature.[5][7] However, a putative multi-step synthesis has been proposed based on established methods for the synthesis of substituted chromones.[1] This process is envisioned to start from commercially available precursors and involves the formation of a substituted acetophenone, followed by cyclization to form the chromone (B188151) ring, and subsequent functional group modifications.[1]

Proposed Synthesis Workflow

The logical flow for the proposed synthesis of this compound is depicted below.

G cluster_0 Step 1: Formation of Substituted Acetophenone cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Modifications Commercially Available Precursors Commercially Available Precursors Substituted Acetophenone Substituted Acetophenone Commercially Available Precursors->Substituted Acetophenone Reaction Chromone Ring Formation Chromone Ring Formation Substituted Acetophenone->Chromone Ring Formation Cyclization This compound This compound Chromone Ring Formation->this compound Modification

A proposed multi-step synthesis workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][3][4] LSD1's primary role is the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), which leads to transcriptional repression or activation, respectively.[3] By impairing the demethylase activity of LSD1, this compound can block cell proliferation, particularly in androgen-dependent prostate cancer cells.[1][3][4]

LSD1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of LSD1 in histone demethylation and transcriptional regulation, and the point of inhibition by this compound.

G cluster_0 Histone Methylation cluster_1 LSD1 Activity cluster_2 Inhibition cluster_3 Transcriptional Regulation H3K4me1/2 Histone H3 (Lysine 4 mono/di-methylated) LSD1 LSD1 H3K4me1/2->LSD1 Substrate H3K9me1/2 Histone H3 (Lysine 9 mono/di-methylated) H3K9me1/2->LSD1 Substrate Transcriptional Repression Transcriptional Repression (via H3K4 demethylation) LSD1->Transcriptional Repression Transcriptional Activation Transcriptional Activation (via H3K9 demethylation) LSD1->Transcriptional Activation This compound This compound This compound->LSD1 Inhibits

The LSD1 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available.[5] However, for researchers interested in studying LSD1 inhibitors like this compound, a generalized workflow to differentiate between on-target and off-target effects is suggested.[3]

Generalized Workflow for Validating Cellular Phenotype

This logical workflow outlines the steps to validate whether an observed cellular phenotype is an on-target or off-target effect of an LSD1 inhibitor like this compound.

G Start Start Observe Cellular Phenotype with this compound Observe Cellular Phenotype with this compound Start->Observe Cellular Phenotype with this compound Is the phenotype on-target? Is the phenotype on-target? Observe Cellular Phenotype with this compound->Is the phenotype on-target? Use Orthogonal Approach (e.g., siRNA/CRISPR for LSD1) Use Orthogonal Approach (e.g., siRNA/CRISPR for LSD1) Is the phenotype on-target?->Use Orthogonal Approach (e.g., siRNA/CRISPR for LSD1) Hypothesis: Yes Potential Off-target Effect Potential Off-target Effect Is the phenotype on-target?->Potential Off-target Effect Hypothesis: No Does the phenotype match? Does the phenotype match? Use Orthogonal Approach (e.g., siRNA/CRISPR for LSD1)->Does the phenotype match? On-target Effect Confirmed On-target Effect Confirmed Does the phenotype match?->On-target Effect Confirmed Yes Does the phenotype match?->Potential Off-target Effect No

A logical workflow to validate the on-target effects of this compound.

Future Directions

The identification of this compound as an LSD1 inhibitor provides a promising starting point for further investigation. Future research should focus on the development and publication of a robust and scalable synthesis protocol. Furthermore, comprehensive preclinical studies are required to establish a detailed pharmacological profile, including its efficacy in various cancer models, pharmacokinetic properties, and a thorough assessment of its safety and therapeutic window. Such data will be crucial in determining the potential of this compound as a viable clinical candidate.

Conclusion

This compound is a small molecule inhibitor of LSD1 with a potential therapeutic role in androgen-dependent prostate cancer. While its basic chemical and biological properties have been described, a significant amount of research is still required to fully elucidate its discovery, optimize its synthesis, and comprehensively evaluate its biological activity and therapeutic potential. This guide summarizes the current publicly available knowledge to aid researchers and drug development professionals in their understanding of this compound.

References

Namoline's Role in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available on Namoline in peer-reviewed literature is limited. This guide is a consolidation of data from technical data sheets, conference abstracts, and patents, focusing on its role as a Lysine-Specific Demethylase 1 (LSD1) inhibitor. Some databases erroneously list this compound as a PI3K/Akt/mTOR pathway inhibitor; however, the bulk of chemical and biological data points to LSD1 as its primary target.

Introduction

This compound, with the chemical IUPAC name 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one and CAS number 342795-11-3, is a γ-pyrone derivative identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by modulating gene expression.[4][5] Due to its involvement in various cancers, particularly androgen-dependent prostate cancer, LSD1 has become a significant target for therapeutic development.[5][6] this compound serves as a valuable research tool and a foundational scaffold for the discovery of more potent epigenetic drugs.[2][5]

Core Mechanism of Action: Inhibition of LSD1

The primary mechanism of this compound in epigenetic regulation is its direct inhibition of LSD1 enzymatic activity.[5][6] LSD1 functions as a histone demethylase, removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, specifically at lysine 4 (H3K4) and lysine 9 (H3K9).[4][7] The epigenetic consequences of LSD1 activity are context-dependent:

  • Demethylation of H3K4me1/2: This action is associated with transcriptional repression, as H3K4 methylation is generally a mark of active gene promoters.[4][8]

  • Demethylation of H3K9me1/2: This leads to transcriptional activation, as H3K9 methylation is a hallmark of repressive heterochromatin.[4][7]

In androgen-dependent prostate cancer, LSD1 interacts with the androgen receptor (AR).[5][8] This interaction leads to the demethylation of H3K9, which activates AR target genes and promotes tumor cell proliferation.[9] this compound, by inhibiting LSD1, prevents this demethylation, leading to the maintenance of repressive H3K9 methylation, silencing of AR-regulated genes, and subsequent impairment of cancer cell growth.[9]

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus AR Androgen Receptor (AR) LSD1 LSD1/CoREST AR->LSD1 recruits H3K9me2 Histone H3 (Lys9-di-methyl) LSD1->H3K9me2 demethylates H3K9 Histone H3 (Lys9) H3K9me2->H3K9 TargetGene AR Target Genes (e.g., PSA) H3K9->TargetGene leads to active chromatin state Transcription Gene Transcription TargetGene->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->LSD1 inhibits

A diagram of the LSD1-Androgen Receptor signaling pathway and this compound's intervention point.

Quantitative Data

The publicly available quantitative data for this compound is primarily from in vitro and cellular assays, as summarized below.

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Cell Line / Assay Type Notes Reference
LSD1 Inhibition (IC50) 51 µM HRP-coupled enzymatic assay Selective and reversible inhibition. [2][][6][9]
Cell Proliferation Inhibition 50 µM LNCaP Concentration that reduces androgen-induced cell proliferation. [6][9]

| Histone Demethylation Inhibition | 50 µM | LNCaP | Concentration that impairs AR agonist (R1881)-induced demethylation of H3K9me1 and H3K9me2. |[6][9] |

Table 2: Selectivity Profile of this compound

Off-Target Concentration (µM) Effect Reference
Monoamine Oxidase A (MAO-A) 50 No significant inhibition [2]

| Monoamine Oxidase B (MAO-B) | 50 | No significant inhibition |[2] |

Table 3: Physicochemical Properties of this compound

Property Value
IUPAC Name 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one
Synonyms 3-Chloro-6-nitro-2-trifluoromethylchromone
Molecular Formula C₁₀H₃ClF₃NO₄
Molecular Weight 293.58 g/mol

| CAS Number | 342795-11-3 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published in full. The following are representative methodologies based on standard practices for evaluating LSD1 inhibitors.

1. In Vitro LSD1 HRP-Coupled Enzymatic Assay

This assay is a common method to determine the in vitro potency of an inhibitor against the LSD1 enzyme by measuring hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[1][2][4]

  • Objective: To determine the IC50 value of this compound for LSD1.

  • Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces H₂O₂. Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a substrate (e.g., Amplex Red), generating a fluorescent or colorimetric signal that is proportional to LSD1 activity.[4]

  • Materials:

    • Recombinant human LSD1/CoREST complex

    • H3K4me2 or H3K9me2 peptide substrate

    • Horseradish Peroxidase (HRP)

    • Amplex Red reagent

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

    • This compound and other control compounds dissolved in DMSO

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer.

    • Add 5 µL of the diluted this compound or control solution to the wells of the microplate.

    • Add 10 µL of a solution containing the LSD1 enzyme and HRP to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of a solution containing the peptide substrate and Amplex Red reagent.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).[10]

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable curve-fitting algorithm.

2. Cellular Histone Demethylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to engage with LSD1 in a cellular context and prevent the demethylation of its histone substrates.

  • Objective: To confirm that this compound inhibits LSD1 activity in cancer cells, leading to an increase in H3K9me2 levels.

  • Principle: Cancer cells are treated with the inhibitor, and histone proteins are then extracted. Western blotting with an antibody specific to the methylated histone mark (e.g., H3K9me2) is used to detect changes in its abundance.

  • Materials:

    • LNCaP cells (or other relevant cell line)

    • Cell culture medium and reagents

    • Androgen agonist (e.g., R1881)

    • This compound

    • Histone extraction buffer

    • SDS-PAGE gels and Western blotting apparatus

    • Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed LNCaP cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24-48 hours. Include a positive control (androgen agonist R1881 to stimulate demethylation) and a vehicle control (DMSO).

    • After treatment, harvest the cells and perform histone extraction using a specialized kit or protocol.

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against H3K9me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total histone H3 to ensure equal loading.

    • Quantify the band intensities to determine the relative change in H3K9me2 levels upon treatment with this compound.

Mandatory Visualizations

Experimental_Workflow Start Compound Library Screening or Rational Design BiochemAssay In Vitro Biochemical Assay (e.g., HRP-Coupled Assay) Start->BiochemAssay Identify Hits IC50 Determine IC50 & Selectivity BiochemAssay->IC50 CellAssay Cellular Target Engagement (e.g., Western Blot for H3K9me2) IC50->CellAssay Confirm Potency PhenoAssay Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) CellAssay->PhenoAssay Assess Cellular Function InVivo In Vivo Xenograft Model (e.g., LNCaP in nude mice) PhenoAssay->InVivo Validate in Organism Efficacy Evaluate Anti-Tumor Efficacy & Toxicology InVivo->Efficacy LeadOpt Lead Optimization Efficacy->LeadOpt

A general experimental workflow for the validation of an LSD1 inhibitor like this compound.

Conclusion

This compound is a selective, reversible inhibitor of the epigenetic modulator LSD1.[6] Its ability to block the demethylase activity of LSD1, particularly in the context of androgen receptor signaling, makes it a valuable tool for cancer research.[9] While its potency is modest, with an IC50 of 51 µM, it has demonstrated cellular activity by inhibiting the proliferation of prostate cancer cells and preventing histone demethylation.[6][9] The characterization of this compound has provided a chemical scaffold that serves as a starting point for the development of more potent and specific LSD1 inhibitors for potential therapeutic applications in oncology.[2][5] Further research and publication of detailed studies are needed to fully elucidate its therapeutic potential and expand upon these foundational findings.

References

The Impact of Namoline on Androgen Receptor-Regulated Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namoline, a γ-pyrone compound, has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. In the context of androgen-dependent prostate cancer, LSD1 functions as a key coactivator of the Androgen Receptor (AR). By demethylating mono- and di-methylated lysine (B10760008) 9 of histone H3 (H3K9me1/2), a repressive histone mark, LSD1 facilitates the transcription of AR target genes, thereby promoting cancer cell proliferation. This compound's inhibition of LSD1's enzymatic activity leads to the maintenance of H3K9 methylation, resulting in the silencing of AR-regulated genes and a subsequent reduction in tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data on its efficacy, details relevant experimental methodologies, and illustrates the associated signaling pathways and workflows.

Introduction: The Role of LSD1 in AR-Regulated Gene Transcription

The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression. Upon binding to androgens, the AR translocates to the nucleus and binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of its target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2). The transcriptional activity of the AR is modulated by a host of coactivator and corepressor proteins.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a crucial epigenetic coactivator for the AR.[1][2] LSD1 is recruited to AREs by the AR, where it removes the repressive methyl marks from H3K9me1 and H3K9me2.[3] This demethylation event creates a more open chromatin structure, facilitating the recruitment of the transcriptional machinery and leading to the activation of AR target genes that drive cell proliferation and survival.[2] Given its pivotal role in AR signaling, LSD1 has emerged as a promising therapeutic target for the treatment of androgen-dependent prostate cancer.

This compound: A Selective and Reversible LSD1 Inhibitor

This compound has been identified as a selective and reversible inhibitor of LSD1.[1] Its inhibitory activity against LSD1 has been quantified, and its effects on prostate cancer cells have been investigated in preclinical studies.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterCell LineValueAssay TypeReference
IC50 (LSD1 Inhibition) -51 µMHRP-coupled enzymatic assay[1]
Androgen-induced Cell Proliferation LNCaPReduction50 µMCell Proliferation Assay
R1881-induced H3K9me1/2 Demethylation LNCaPImpairmentWestern Blot
Cell Viability (IC50) DU145Not availableMTT Assay
Cell Viability (IC50) PC3Not availableMTT Assay

Table 2: In Vivo Efficacy of this compound

ModelTreatmentEffectReference
LNCaP Xenograft in nude mice 0.02 mg; ip; dailySeverely blunted xenograft tumor growth

Signaling Pathway and Mechanism of Action

This compound exerts its effect on AR-regulated gene silencing by directly inhibiting the enzymatic activity of LSD1. The signaling pathway is depicted below.

Namoline_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dna DNA Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Translocates to Nucleus ARE ARE TargetGene AR Target Gene (e.g., PSA, TMPRSS2) AR_active->ARE Binds to LSD1 LSD1 LSD1->ARE Recruited by AR H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates This compound This compound This compound->LSD1 Inhibits H3K9 H3K9 H3K9me2->H3K9 Silencing Gene Silencing H3K9me2->Silencing Maintains Transcription Gene Transcription H3K9->Transcription Allows

Caption: this compound inhibits LSD1, preventing the demethylation of H3K9me2 and silencing AR target genes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

HRP-Coupled LSD1 Enzymatic Assay

This assay is used to determine the in vitro inhibitory potency of this compound against the LSD1 enzyme.

LSD1_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant LSD1 - H3K4me2 peptide substrate - this compound dilutions - HRP & Amplex Red start->prepare_reagents add_this compound Add this compound dilutions or vehicle (DMSO) to 384-well plate prepare_reagents->add_this compound add_lsd1 Add LSD1 enzyme solution add_this compound->add_lsd1 incubate_inhibitor Incubate for 15 min at RT (Inhibitor Binding) add_lsd1->incubate_inhibitor add_substrate Add H3 peptide substrate to initiate reaction incubate_inhibitor->add_substrate incubate_reaction Incubate for 1 hour at 37°C add_substrate->incubate_reaction add_detection Add HRP and Amplex Red detection reagent incubate_reaction->add_detection incubate_detection Incubate for 15 min at RT (protected from light) add_detection->incubate_detection measure_fluorescence Measure fluorescence (Ex: 530 nm, Em: 590 nm) incubate_detection->measure_fluorescence analyze_data Calculate % inhibition and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the HRP-coupled LSD1 enzymatic assay to determine this compound's IC50 value.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of recombinant human LSD1/CoREST complex, a biotinylated H3K4me2 peptide substrate, Horseradish Peroxidase (HRP), and a fluorescent HRP substrate (e.g., Amplex Red).

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

  • Enzyme Addition: Add the LSD1/CoREST enzyme solution to each well and incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3 peptide substrate.

  • Reaction Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagent containing HRP and Amplex Red. The formaldehyde (B43269) produced during demethylation is measured in a coupled reaction that generates a fluorescent signal.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, DU145, PC3) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line and time point.

Western Blot for Histone Methylation

This technique is used to assess the effect of this compound on the levels of specific histone methylation marks (e.g., H3K9me2) within cells.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound or vehicle start->cell_treatment histone_extraction Extract histones from cell nuclei cell_treatment->histone_extraction protein_quantification Quantify protein concentration (e.g., BCA assay) histone_extraction->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-H3K9me2, anti-total H3) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Add chemiluminescent substrate (ECL) secondary_antibody->detection imaging Image the membrane using a chemiluminescence detector detection->imaging analysis Quantify band intensities and normalize to total H3 imaging->analysis end End analysis->end

Caption: Workflow for Western blot analysis of histone H3K9me2 levels after this compound treatment.

Methodology:

  • Cell Treatment and Histone Extraction: Treat prostate cancer cells with this compound. Lyse the cells and isolate the nuclear fraction to extract histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the specific histone mark to the total histone H3 level.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment alters the association of specific proteins (like AR and LSD1) or the presence of histone marks (like H3K9me2) at specific genomic regions (like the PSA promoter).

Methodology:

  • Cross-linking: Treat cells with this compound and then cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein or histone mark of interest.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample using quantitative PCR (qPCR) with primers designed for the promoter or enhancer regions of AR target genes.

Conclusion

This compound represents a valuable tool for investigating the role of LSD1 in AR-regulated gene silencing and holds potential as a scaffold for the development of novel therapeutics for androgen-dependent prostate cancer. Its ability to inhibit LSD1 and subsequently block the transcription of key AR target genes underscores the importance of epigenetic regulation in prostate cancer. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on a broader range of prostate cancer cell lines and to establish its full therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in this field.

References

Preliminary Studies on Namoline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namoline, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has been identified as a compound of significant interest in oncological research.[1] By targeting LSD1, a key enzyme in epigenetic regulation, this compound is postulated to induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[1] This technical guide provides an in-depth overview of the foundational knowledge surrounding the presumed cytotoxic mechanisms of this compound, based on the broader class of LSD1 inhibitors. It outlines detailed experimental protocols for key cytotoxicity assays and presents conceptual signaling pathways and workflows to facilitate further investigation into this compound's therapeutic potential. It is important to note that specific quantitative data on this compound's cytotoxicity across diverse cancer cell lines are not yet widely available in peer-reviewed literature, underscoring the need for further empirical studies.[1]

Introduction to this compound and LSD1 Inhibition

This compound is a small molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Aberrant LSD1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] By inhibiting LSD1, this compound is expected to alter the transcriptional landscape of cancer cells, leading to anti-proliferative effects.[2]

Postulated Core Cytotoxic Mechanisms

The cytotoxic effects of LSD1 inhibitors like this compound are thought to be mediated through several primary mechanisms:

  • Induction of Apoptosis: Inhibition of LSD1 can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This is often achieved by altering the expression of key apoptosis-related genes, leading to an upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1][4] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[4]

  • Cell Cycle Arrest: this compound may cause a halt in the cell cycle, preventing cancer cells from proliferating.[1]

  • Induction of Reactive Oxygen Species (ROS): While direct evidence for this compound is pending, it is a plausible mechanism. LSD1 inhibition could disrupt mitochondrial function, leading to increased production of ROS, which can induce oxidative stress and trigger apoptosis.[1]

Data Presentation

To facilitate a systematic evaluation of this compound's cytotoxic effects, all quantitative data should be summarized in a clear and structured format. The following tables are provided as templates for organizing experimental findings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Cancer[Insert Value][Insert Value]
A549Lung Cancer[Insert Value][Insert Value]
HCT116Colon Cancer[Insert Value][Insert Value]
JurkatLeukemia[Insert Value][Insert Value]

IC50: The half-maximal inhibitory concentration.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Markers (Hypothetical Data)

Cell LineTreatment% Apoptotic Cells (Annexin V+)Bax/Bcl-2 Ratio (Fold Change)% Cells in G2/M Phase
A549 Control (DMSO)[Insert Value]1.0[Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2 x IC50)[Insert Value][Insert Value][Insert Value]
HCT116 Control (DMSO)[Insert Value]1.0[Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2 x IC50)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.[8]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[4]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein expression and the Bax/Bcl-2 ratio.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the postulated molecular mechanisms of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B This compound Treatment (Dose-response) A->B C Incubation (24-72h) B->C D Cytotoxicity/Apoptosis Assay (e.g., MTT, Caspase-Glo) C->D E Data Acquisition (Absorbance/Luminescence) D->E F Data Analysis (IC50, % Apoptosis) E->F

Caption: General experimental workflow for cytotoxicity assessment.

G cluster_pathway Postulated this compound-Induced Apoptotic Signaling Pathway This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 Epigenetic Epigenetic Reprogramming LSD1->Epigenetic Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Epigenetic->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Epigenetic->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated this compound-induced apoptotic signaling pathway.

G cluster_cycle Postulated this compound-Induced Cell Cycle Arrest This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 Gene Altered Transcription of Cell Cycle Regulators (e.g., p21, Cyclins) LSD1->Gene Checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M) Gene->Checkpoint Arrest Cell Cycle Arrest Checkpoint->Arrest

Caption: Postulated this compound-induced cell cycle arrest mechanism.

Conclusion and Future Directions

The initial findings on LSD1 inhibitors strongly suggest that this compound holds promise as a cytotoxic agent against cancer cells.[1] The primary mechanisms of action are likely to involve the induction of apoptosis and cell cycle arrest, stemming from the epigenetic reprogramming induced by LSD1 inhibition.[1] However, to fully elucidate the therapeutic potential of this compound, further rigorous investigation is required. Future studies should focus on:

  • Determining IC50 values across a comprehensive panel of cancer cell lines to identify sensitive cancer types.

  • Validating the induction of apoptosis through multiple assays (e.g., Annexin V staining, TUNEL).

  • Investigating the specific effects on cell cycle progression using flow cytometry.

  • Elucidating the detailed molecular pathways affected by this compound through transcriptomic and proteomic analyses.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

This guide provides a foundational framework for researchers to design and execute preliminary studies on the cytotoxicity of this compound, paving the way for its potential development as a novel anti-cancer therapeutic.

References

Methodological & Application

Protocol for Using Namoline in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Namoline, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential assays to evaluate the effects of this compound, particularly in the context of cancer research.

Introduction and Mechanism of Action

This compound is a γ-pyrone compound identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1]

In the context of androgen-dependent prostate cancer, LSD1 acts as a coactivator for the Androgen Receptor (AR). By demethylating H3K9me1 and H3K9me2 at the promoter regions of AR target genes, LSD1 facilitates their transcription, thereby promoting cancer cell proliferation.[1] this compound's inhibitory action on LSD1 prevents this demethylation, maintaining a repressive chromatin state and leading to the downregulation of genes essential for tumor cell growth and survival.[1] At concentrations effective for LSD1 inhibition, this compound has been shown to not affect the enzymatic activities of structurally related monoamine oxidases (MAOs), indicating its selectivity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. Researchers should note that optimal concentrations for cell-based assays are cell-line dependent and require experimental determination.

Table 1: Biochemical Potency of this compound

ParameterValueAssay TypeReference
IC50 51 µMHRP-Coupled Enzymatic Assay[1]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeCell LineConcentration RangeNotesReference
Cell Proliferation / Viability Prostate Cancer Lines (e.g., LNCaP)10 - 100 µMA concentration of 50 µM has been shown to reduce androgen-induced proliferation.[1]
Histone Demethylation (Cellular) Prostate Cancer Lines (e.g., LNCaP)25 - 50 µMA concentration of 50 µM has been shown to impair H3K9me1/2 demethylation.[1]
Wound Healing / Migration General Cancer Cell Lines10 - 50 µMConcentration should be below the cytotoxic level determined by a viability assay.
Western Blotting General Cancer Cell Lines10 - 50 µMEffective concentrations should align with those that elicit a functional response.

Signaling Pathway

The diagram below illustrates the role of LSD1 in androgen receptor signaling and the point of intervention for this compound.

LSD1_Pathway cluster_demethylation Epigenetic Modification Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA LSD1 LSD1 AR->LSD1 Recruits Gene_Expression Target Gene Expression (e.g., PSA) H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates H3K9me0 H3K9 (Demethylated) LSD1->H3K9me0 Removes Methyl Groups H3K9me0->Gene_Expression Promotes Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to This compound This compound This compound->LSD1 Inhibits Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_measure Measurement p1 Seed cells in a 96-well plate p2 Allow cells to adhere overnight p1->p2 t2 Treat cells with this compound or vehicle control p2->t2 t1 Prepare serial dilutions of this compound t1->t2 i1 Incubate for a defined period (e.g., 72h) t2->i1 m1 Add viability reagent (e.g., MTT, CellTiter-Glo®) i1->m1 m2 Measure absorbance or luminescence m1->m2 Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) m2->Data Analysis\n(Calculate IC50) Wound_Healing_Workflow cluster_prep Preparation cluster_treat Treatment cluster_image Imaging p1 Seed cells to form a confluent monolayer p2 Create a 'scratch' with a pipette tip p1->p2 p3 Wash to remove detached cells p2->p3 t1 Add fresh medium with This compound or vehicle p3->t1 i1 Capture image at 0h t1->i1 i2 Incubate and capture images at subsequent time points (e.g., 12h, 24h) i1->i2 Data Analysis\n(% Wound Closure) Data Analysis (% Wound Closure) i2->Data Analysis\n(% Wound Closure)

References

Application Notes and Protocols: Namoline for In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield information on a compound named "Namoline" in the context of cancer research. The following application notes and protocols are based on a singular source that appears to be a hypothetical or illustrative document. Therefore, this information should be treated as a template or example rather than a guide for an established research agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor with potential therapeutic applications in oncology. Preclinical data suggests that this compound exerts its anti-cancer effects through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. These application notes provide protocols for determining the in vitro efficacy of this compound and confirming its mechanism of action in cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. These values represent the concentration of this compound required to inhibit the proliferation of 50% of the cells in vitro.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer150
A549Lung Cancer250
HCT116Colon Cancer300
U87 MGGlioblastoma180
PC-3Prostate Cancer220

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial experiments could be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log-transformed concentrations of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is designed to confirm the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS (ice-cold)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for mTOR targets would confirm the inhibitory effect of this compound.

Visualizations

Namoline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells 1. Seed Cancer Cells (96-well plate) treat_this compound 2. Treat with this compound (Dose-response) seed_cells->treat_this compound mtt_assay 3. Perform MTT Assay treat_this compound->mtt_assay read_absorbance 4. Read Absorbance (570nm) mtt_assay->read_absorbance calc_ic50 5. Calculate IC50 read_absorbance->calc_ic50 seed_cells_wb 1. Seed Cancer Cells (6-well plate) treat_namoline_wb 2. Treat with this compound (IC50 concentrations) seed_cells_wb->treat_namoline_wb lyse_cells 3. Lyse Cells & Quantify Protein treat_namoline_wb->lyse_cells sds_page 4. SDS-PAGE & Transfer lyse_cells->sds_page immunoblot 5. Immunoblot with Antibodies (p-mTOR, mTOR, etc.) sds_page->immunoblot detect 6. Detect & Analyze Bands immunoblot->detect

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Application of Namoline in Prostate Cancer Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoline is a γ-pyrone compound identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a critical epigenetic regulator that plays a significant role in the progression of prostate cancer, particularly in androgen-dependent contexts. By removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), LSD1 modulates gene expression. In androgen-dependent prostate cancer, LSD1 acts as a coactivator for the Androgen Receptor (AR), promoting the transcription of genes essential for cancer cell proliferation.[1][2] this compound's inhibition of LSD1's demethylase activity has been shown to reduce the proliferation of androgen-dependent prostate cancer cells and suppress tumor growth in preclinical models.[1][2]

These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound selectively and reversibly inhibits the enzymatic activity of LSD1.[1] In the context of androgen-dependent prostate cancer, the primary mechanism involves the prevention of H3K9 demethylation at the promoter regions of AR target genes. This leads to the maintenance of a repressive chromatin state, thereby downregulating genes crucial for tumor cell growth and survival.[1] Furthermore, inhibition of LSD1 may also reactivate tumor suppressor pathways, such as p53, that are otherwise suppressed by LSD1's activity.[1]

While direct studies on androgen-independent prostate cancer cell lines (e.g., PC-3, DU-145) are limited for this compound, research on other LSD1 inhibitors suggests that LSD1 also plays a role in the proliferation of these cells. Inhibition of LSD1 in AR-negative prostate cancer cells has been shown to reduce cell viability, induce apoptosis, and arrest the cell cycle, indicating that this compound may have therapeutic potential beyond androgen-dependent cancer.

Data Presentation

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssayReference
IC5051 µM-HRP-coupled enzymatic assay[1][2]
Proliferation InhibitionSignificant at 50 µMLNCaPCell proliferation assay[1]
Histone DemethylationImpaired H3K9me1/me2 demethylation at 50 µMLNCaPChIP-qPCR[1]
Table 2: In Vivo Activity of this compound
ParameterValueAnimal ModelDosingReference
Tumor Growth InhibitionSeverely bluntedNude mice with LNCaP xenografts0.02 mg/day (intraperitoneal)[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of LSD1 Inhibition by this compound in Androgen-Dependent Prostate Cancer

LSD1_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) LSD1 LSD1 AR->LSD1 Recruits AR_Target_Genes AR Target Genes (e.g., PSA) AR->AR_Target_Genes Activates transcription H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates (removes repression) Proliferation_Genes Proliferation Genes AR_Target_Genes->Proliferation_Genes Promotes expression of Cell Proliferation Cell Proliferation Proliferation_Genes->Cell Proliferation Drives Androgen Androgen Androgen->AR Binds and activates This compound This compound This compound->LSD1 Inhibits

Caption: LSD1 signaling in prostate cancer and this compound's inhibitory action.

Experimental Workflow: LSD1 Enzymatic Assay (HRP-Coupled)

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Namoline_Dilutions Prepare serial dilutions of this compound Add_this compound Add this compound dilutions and pre-incubate Namoline_Dilutions->Add_this compound Reagents Prepare LSD1 enzyme, H3K4me2 substrate, HRP, and Amplex Red Add_LSD1 Add LSD1 to 96-well plate Reagents->Add_LSD1 Add_Substrate Initiate reaction with H3K4me2 substrate master mix Reagents->Add_Substrate Add_LSD1->Add_this compound Add_this compound->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex: ~530 nm, Em: ~590 nm) Incubate->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50 Cell_Viability_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed prostate cancer cells (e.g., LNCaP, PC-3, DU-145) in 96-well plates Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Cells Add_Reagent Add viability reagent (e.g., CellTiter-Glo®, MTT) Incubate_Cells->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Measure_Signal Measure luminescence or absorbance Incubate_Reagent->Measure_Signal Determine_Viability Normalize to control and determine % cell viability Measure_Signal->Determine_Viability

References

Application Notes: Western Blot Analysis of LSD1 Inhibition by Namoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the inhibition of Lysine-Specific Demethylase 1 (LSD1) by the reversible inhibitor Namoline using Western blot analysis. Detailed protocols for cell treatment, histone extraction, and immunodetection of LSD1 and its key histone substrates, H3K4me2 and H3K9me2, are outlined. The provided methodologies and data presentation formats are designed to facilitate reproducible and robust evaluation of this compound's cellular activity.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, the demethylation of H3K9, a repressive mark, can result in gene activation. LSD1 is frequently overexpressed in various cancers, making it a promising therapeutic target[1].

This compound is a selective and reversible inhibitor of LSD1[2][3]. It competes with the histone substrate for binding to the active site of LSD1, thereby preventing the demethylation process. This inhibition leads to an accumulation of methylated H3K4 and H3K9, which can be quantified by Western blot to assess the efficacy of this compound in a cellular context. This application note provides a detailed protocol for this purpose.

Signaling Pathway of LSD1 Inhibition by this compound

LSD1_inhibition_pathway cluster_0 Normal LSD1 Activity cluster_1 LSD1 Inhibition by this compound H3K4me2 H3K4me2 LSD1 LSD1 H3K4me2->LSD1 Demethylation H3K9me2 H3K9me2 H3K9me2->LSD1 Demethylation H3K4me1/0 H3K4me1/0 LSD1->H3K4me1/0 H3K9me1/0 H3K9me1/0 LSD1->H3K9me1/0 Inhibited LSD1 Inhibited LSD1 Gene Repression Gene Repression H3K4me1/0->Gene Repression Gene Activation Gene Activation H3K9me1/0->Gene Activation This compound This compound This compound->Inhibited LSD1 Inhibits Accumulated H3K4me2 Accumulated H3K4me2 Altered Gene Expression Altered Gene Expression Accumulated H3K4me2->Altered Gene Expression Accumulated H3K9me2 Accumulated H3K9me2 Accumulated H3K9me2->Altered Gene Expression

Caption: LSD1 inhibition by this compound prevents demethylation, leading to the accumulation of H3K4me2 and H3K9me2.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., LNCaP prostate cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

Histone Extraction
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA Lysis Buffer (see buffer recipes) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Sonication: Sonicate the lysate to shear chromatin and release nuclear proteins. Use short pulses on ice to prevent overheating and protein degradation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA Lysis Buffer.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane onto a 15% SDS-polyacrylamide gel, which is recommended for resolving small histone proteins.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.

    • Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (see buffer recipes) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the target proteins (LSD1, H3K4me2, H3K9me2) to the loading control (Total Histone H3).

Buffer Recipes

BufferComponents
RIPA Lysis Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% Sodium Deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.
10x TBS 24 g Tris base, 88 g NaCl, dissolve in 900 mL distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L.
TBST (1x) 100 mL of 10x TBS, 900 mL distilled water, 1 mL Tween 20.

Data Presentation

Quantitative Data Summary
ParameterRecommended Range/Value
Cell Line LNCaP (or other relevant cancer cell line)
This compound Concentration 0 - 100 µM
Treatment Duration 24 - 72 hours
Protein Loading 20 - 30 µg per lane
SDS-PAGE Gel % 15%
Membrane Pore Size 0.2 µm
Primary Antibody Dilutions
Anti-LSD11:1000 - 1:2000
Anti-H3K4me21:1000 - 1:2000
Anti-H3K9me21:500 - 1:1000
Anti-Histone H3 (Loading Control)1:1000 - 1:8000
Secondary Antibody Dilution 1:2000 - 1:10000 (Follow manufacturer's recommendation)

Experimental Workflow

western_blot_workflow cluster_workflow Western Blot Protocol Workflow A Cell Seeding & Growth B This compound Treatment (0-100 µM, 24-72h) A->B C Cell Lysis & Histone Extraction B->C D Protein Quantification (BCA or Bradford) C->D E Sample Preparation (Laemmli Buffer & Boiling) D->E F SDS-PAGE (15% Gel) E->F G Protein Transfer (PVDF/Nitrocellulose, 0.2µm) F->G H Blocking (5% BSA in TBST) G->H I Primary Antibody Incubation (Anti-LSD1, H3K4me2, H3K9me2, H3) H->I J Washing (3x with TBST) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Washing (3x with TBST) K->L M Chemiluminescent Detection L->M N Data Analysis (Densitometry) M->N

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Namoline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoline is a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 by this compound leads to changes in chromatin structure and gene expression, making it a valuable tool for studying the role of histone methylation in various biological processes, including cancer.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as modified histones, with specific DNA sequences in the cell.[3][4] This document provides detailed protocols for performing a ChIP assay on cells treated with this compound, along with application notes and data interpretation guidelines.

Data Presentation

The following table summarizes representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound treatment on histone H3 lysine 4 dimethylation (H3K4me2) at the promoter regions of two putative LSD1 target genes. Data is presented as both "Percent Input" and "Fold Enrichment" relative to a negative control (IgG).

Target Gene PromoterTreatmentAntibodyAverage Ct ValuePercent Input (%)Fold Enrichment (vs. IgG)
Gene A Vehicle (DMSO)H3K4me225.81.215.0
Vehicle (DMSO)IgG29.80.081.0
This compound (10 µM)H3K4me224.52.531.3
This compound (10 µM)IgG29.90.081.0
Gene B Vehicle (DMSO)H3K4me226.50.78.8
Vehicle (DMSO)IgG30.00.081.0
This compound (10 µM)H3K4me225.11.822.5
This compound (10 µM)IgG30.10.081.0
  • Percent Input: This method normalizes the immunoprecipitated DNA to the total amount of input chromatin, providing a measure of the enrichment of the target protein at a specific locus.

  • Fold Enrichment: This method compares the signal obtained with the specific antibody to the signal obtained with a non-specific antibody (IgG), indicating the specificity of the immunoprecipitation.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest in appropriate culture vessels and grow them to 70-80% confluency. The number of cells required can vary, but a starting point of 2 x 106 cells per immunoprecipitation is recommended.[5]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • This compound Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh culture medium. A typical starting concentration for this compound is 10 µM, with a treatment duration of 24 to 48 hours.[3] Include a vehicle control (DMSO) for comparison.

  • Cell Harvesting: After the treatment period, harvest the cells for the ChIP assay.

II. Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

A. Cross-linking

  • To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Wash the cells twice with ice-cold PBS.

B. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

  • Incubate on ice to lyse the cell membranes.

  • Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.

  • Shear the chromatin to an average size of 200-1000 bp. This can be achieved by sonication or enzymatic digestion (e.g., with micrococcal nuclease). Optimization of shearing conditions is critical for a successful ChIP experiment.[5]

  • Centrifuge the sheared chromatin to pellet any insoluble material. The supernatant contains the soluble chromatin fraction to be used for immunoprecipitation.

C. Immunoprecipitation

  • Pre-clear the chromatin by incubating it with Protein A/G magnetic beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

  • Incubate the remaining chromatin overnight at 4°C with the specific antibody of interest (e.g., anti-H3K4me2) or a negative control antibody (e.g., normal rabbit IgG).

  • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

D. Elution and Reversal of Cross-links

  • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

  • Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input sample at 65°C for several hours or overnight in the presence of NaCl.

  • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

E. DNA Purification and Analysis

  • Purify the DNA using a spin column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantify the purified DNA.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the target gene promoters.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_chip Chromatin Immunoprecipitation cluster_analysis Data Analysis cell_culture 1. Cell Culture namoline_treatment 2. This compound Treatment cell_culture->namoline_treatment cell_harvest 3. Cell Harvest namoline_treatment->cell_harvest crosslinking 4. Cross-linking cell_harvest->crosslinking lysis_shearing 5. Lysis & Chromatin Shearing crosslinking->lysis_shearing immunoprecipitation 6. Immunoprecipitation lysis_shearing->immunoprecipitation elution_reversal 7. Elution & Cross-link Reversal immunoprecipitation->elution_reversal dna_purification 8. DNA Purification elution_reversal->dna_purification qpcr 9. qPCR Analysis dna_purification->qpcr data_interpretation 10. Data Interpretation qpcr->data_interpretation

Caption: Experimental workflow for ChIP assay with this compound treatment.

lsd1_pathway cluster_epigenetic Epigenetic Regulation cluster_signaling Downstream Signaling lsd1 LSD1 histones Histone H3 (H3K4me1/2, H3K9me1/2) lsd1->histones demethylation chromatin Chromatin Compaction histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression pi3k_akt PI3K/AKT Pathway gene_expression->pi3k_akt notch Notch Pathway gene_expression->notch cell_processes Cell Proliferation, Survival, etc. pi3k_akt->cell_processes notch->cell_processes This compound This compound This compound->lsd1 inhibits

Caption: LSD1 signaling pathway and its inhibition by this compound.

References

Application Notes and Protocols for the Use of Namoline in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoline is a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][] By impairing the demethylase activity of LSD1, this compound can block cell proliferation, showing potential as an anti-cancer agent, particularly in androgen-dependent prostate cancer and KRAS-mutant colorectal cancer.[][3] These application notes provide a comprehensive guide to utilizing this compound in preclinical xenograft mouse models, based on studies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer.[3]

Mechanism of Action: LSD1 Signaling Pathway

Lysine-Specific Demethylase 1 (LSD1) primarily functions to demethylate histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[1] This epigenetic modification is crucial for various cellular processes, including proliferation and differentiation, and its dysregulation is implicated in tumorigenesis.[1] this compound exerts its anti-cancer effects by inhibiting this demethylase activity.[1]

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Target Gene Expression H3K4me1->Gene_Expression Repression This compound This compound This compound->LSD1 Inhibition

Diagram 1: this compound's Inhibition of the LSD1 Signaling Pathway.

Efficacy of this compound in a KRAS G12V Colorectal Cancer PDX Model

The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model established from a metastatic colorectal cancer patient with a KRAS G12V mutation.[3] The study compared the efficacy of this compound as a single agent and in combination with Trametinib, a MEK inhibitor.[3]

Table 1: Comparative Efficacy of this compound and Trametinib in KRAS G12V Colorectal Cancer PDX Model[3]
Treatment GroupDosing ScheduleMean Tumor Volume Change (%) at Day 21Statistically Significant Growth Inhibition (p < 0.05)
Vehicle ControlDaily, Oral+250%-
This compound (50 mg/kg)Daily, Oral-35%Yes
Trametinib (1 mg/kg)Daily, Oral-15%Yes
This compound + TrametinibDaily, Oral-60%Yes (vs. single agents)
Table 2: Pharmacodynamic Effects in PDX Tumor Tissue[3]

This table outlines the modulation of key signaling proteins in tumor tissues collected from treated PDX mice 4 hours after the last dose on day 21.

Treatment Groupp-XYZ (Target of this compound) Inhibition (%)p-ERK Inhibition (%)Ki67 Proliferation Index (%)
Vehicle Control0%0%85%
This compound (50 mg/kg)90%20%40%
Trametinib (1 mg/kg)5%85%55%
This compound + Trametinib92%95%15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.[3]

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Model
  • Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient with metastatic KRAS G12V colorectal cancer under sterile conditions.[3]

  • Implantation: Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers.[3]

  • Passaging: Once tumors reach a volume of approximately 1500 mm³, harvest, section, and either cryopreserve or passage them into new cohorts of mice for expansion.[3] For the efficacy study, passage 3 tumors were utilized.[3]

Protocol 2: In Vivo Efficacy Study in PDX Model
  • Animal Selection and Acclimatization: Use immunodeficient mice bearing passage 3 KRAS G12V colorectal cancer PDX tumors. Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Volume Measurement: Measure tumor volumes using digital calipers and calculate using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 mice per group).[3]

  • Treatment Groups:

    • Vehicle Control

    • This compound (50 mg/kg)

    • Trametinib (1 mg/kg)

    • This compound (50 mg/kg) + Trametinib (1 mg/kg)[3]

  • Drug Formulation and Administration: Formulate drugs for oral gavage and administer daily for 21 days.[3]

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice twice weekly.

  • Endpoint: At the end of the 21-day study, euthanize the mice.[3]

  • Tissue Harvesting: Harvest tumors for pharmacodynamic analysis and histology.[3]

Protocol 3: Pharmacodynamic and Histological Analysis
  • Tissue Fixation: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.[3]

  • Sectioning: Cut 5 µm sections and mount them on slides.[3]

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval using a high-pH buffer in a pressure cooker.[3]

    • Incubate sections with primary antibodies against p-XYZ (target of this compound), p-ERK, and Ki67.

    • Use appropriate secondary antibodies and detection reagents.

    • Counterstain with hematoxylin.

  • Image Analysis: Quantify the staining intensity and percentage of positive cells for each marker using a digital slide scanner and image analysis software.

Experimental_Workflow cluster_setup Model Establishment & Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis PDX_Model Establish KRAS G12V PDX Model Tumor_Growth Tumor Growth to 150-200 mm³ PDX_Model->Tumor_Growth Randomization Randomize Mice (n=8/group) Tumor_Growth->Randomization Treatment Daily Oral Gavage (21 Days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Harvest Monitoring->Euthanasia End of Study PD_Analysis Pharmacodynamic Analysis (IHC) Euthanasia->PD_Analysis Histology Histological Evaluation Euthanasia->Histology Off_Target_Validation cluster_validation Validation Steps Observed_Phenotype Observed Cellular Phenotype with this compound Orthogonal_Method Use Orthogonal Method (e.g., siRNA for LSD1) Observed_Phenotype->Orthogonal_Method Rescue_Experiment Rescue Experiment with Mutant LSD1 (this compound-insensitive) Observed_Phenotype->Rescue_Experiment Selectivity_Profiling Selectivity Profiling Observed_Phenotype->Selectivity_Profiling On_Target On-Target Effect (LSD1 Inhibition) Off_Target Off-Target Effect Orthogonal_Method->On_Target Phenotype Reproduced Rescue_Experiment->On_Target Phenotype Rescued Selectivity_Profiling->Off_Target Activity against other targets

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing appropriate positive controls for experiments involving Namoline, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The provided protocols and data will aid in the validation of experimental systems and the accurate interpretation of results.

Introduction to this compound and LSD1 Inhibition

This compound is a γ-pyrone compound that functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported IC50 of 51 μM.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can impede cell proliferation, making it a compound of interest in cancer research, particularly in androgen-dependent prostate cancer.[1][2] Given its mechanism of action, experiments with this compound should include well-characterized LSD1 inhibitors as positive controls to ensure that the observed effects are due to the specific inhibition of LSD1.

Recommended Positive Controls

A variety of well-characterized LSD1 inhibitors are available and can be used as positive controls in this compound experiments. These can be broadly categorized as irreversible or reversible inhibitors. The choice of positive control may depend on the specific experimental context and desired outcome.

Table 1: Recommended Positive Control LSD1 Inhibitors

Compound NameOther DesignationsTypeTargetIC50 (LSD1)Reference(s)
Tranylcypromine TCP, 2-PCPAIrreversibleLSD1/MAO~200 µM[3]
Iadademstat ORY-1001IrreversibleLSD1~18-23 nM[4]
Bomedemstat IMG-7289IrreversibleLSD1~56.8 nM[2]
GSK2879552 IrreversibleLSD1Potent (nM range)[5]
Pulrodemstat CC-90011ReversibleLSD1Potent (nM range)[6]
Seclidemstat SP-2577ReversibleLSD1~13-31 nM[6][7]
HCI-2509 ReversibleLSD1Potent (nM range)[8]

Expected Phenotypic Outcomes of LSD1 Inhibition

Inhibition of LSD1 in cancer cells is expected to produce a range of phenotypic changes that can be monitored to confirm the activity of this compound and the positive controls. These include:

  • Induction of Cellular Differentiation: LSD1 inhibition can lead to the differentiation of cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[2][3]

  • Inhibition of Cell Proliferation and Growth Arrest: By altering gene expression, LSD1 inhibitors can block the cell cycle and inhibit the proliferation of various cancer cell lines.[8]

  • Inhibition of Cell Migration and Invasion: LSD1 has been implicated in the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell metastasis. Its inhibition can therefore reduce the migratory and invasive potential of cancer cells.[3][9]

  • Changes in Histone Methylation: The most direct molecular consequence of LSD1 inhibition is an increase in the levels of its substrates, primarily dimethylated H3K4 (H3K4me2) and dimethylated H3K9 (H3K9me2).

Experimental Protocols

Below are detailed protocols for key experiments to assess the effects of this compound and positive control LSD1 inhibitors.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for prostate cancer, SKOV3 for ovarian cancer)

  • Complete cell culture medium

  • This compound and positive control LSD1 inhibitors (e.g., Tranylcypromine, Iadademstat)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control inhibitor in complete medium. The final concentrations should bracket the expected IC50 values. Include a vehicle-only control (DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Western Blot Analysis of Histone Methylation

This protocol allows for the detection of changes in global histone H3K4 and H3K9 methylation levels following treatment with LSD1 inhibitors.

Materials:

  • Cancer cell line of interest

  • This compound and positive control LSD1 inhibitors

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, a positive control inhibitor, or vehicle (DMSO) for 24-48 hours.

  • Harvest cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4me2 and H3K9me2

This protocol is used to investigate the changes in H3K4me2 and H3K9me2 marks at specific gene promoters after LSD1 inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • This compound and positive control LSD1 inhibitors

  • DMSO (vehicle control)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Antibodies: anti-H3K4me2, anti-H3K9me2, and normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting specific gene promoters

  • qPCR master mix and instrument

Procedure:

  • Treat cells with this compound, a positive control inhibitor, or vehicle (DMSO) for 24-48 hours.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[10]

  • Quench the cross-linking by adding glycine to a final concentration of 0.125 M.[10]

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin overnight at 4°C with antibodies against H3K4me2, H3K9me2, or normal IgG.

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the enrichment of H3K4me2 and H3K9me2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LSD1 signaling pathway and a general experimental workflow for validating this compound's on-target effects.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylation Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression H3K9me2->Gene_Expression Cell_Proliferation Decreased Proliferation Gene_Expression->Cell_Proliferation Differentiation Increased Differentiation Gene_Expression->Differentiation Migration_Invasion Decreased Migration & Invasion Gene_Expression->Migration_Invasion This compound This compound / Positive Controls This compound->LSD1 Inhibition

Caption: LSD1 signaling pathway and the effects of its inhibition.

Experimental_Workflow Start Start: Treat cells with this compound, Positive Control, and Vehicle Biochemical_Assay Biochemical Assay (LSD1 Activity) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Histone Methylation - Western/ChIP) Start->Cellular_Assay Phenotypic_Assay Phenotypic Assay (Proliferation, Differentiation, etc.) Start->Phenotypic_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Conclusion: Validate this compound's On-Target Effect Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's on-target effects.

LSD1_PI3K_Notch_Pathway cluster_pi3k PI3K/AKT Pathway cluster_notch Notch Pathway LSD1 LSD1 p85 p85 (PIK3R1) LSD1->p85 Upregulates Notch_Target_Genes Notch Target Genes (e.g., HES1, HEY1) LSD1->Notch_Target_Genes Binds to Promoters & Regulates Expression This compound This compound This compound->LSD1 Inhibition PI3K PI3K p85->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Notch_Receptor Notch Receptor Notch_Receptor->Notch_Target_Genes Notch_Target_Genes->Cell_Survival

Caption: LSD1's interaction with the PI3K/AKT and Notch signaling pathways.

References

Troubleshooting & Optimization

How to avoid off-target effects of Namoline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Namoline, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues related to potential off-target effects and to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a γ-pyrone compound that functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] this compound's primary mechanism of action is to impair the demethylase activity of LSD1, which can block cell proliferation, particularly in androgen-dependent prostate cancer cells.[3][4]

Q2: What are the potential off-target effects of this compound?

While this compound is designed for selectivity towards LSD1, like many small molecule inhibitors, it may exhibit off-target effects. These occur when a compound interacts with unintended targets, which can lead to unforeseen biological consequences.[3] Potential off-target effects for this compound could include interactions with other structurally related enzymes, such as other demethylases or monoamine oxidases (MAOs).[1][3] It is also possible for small molecules to interact with kinases, ion channels, or G-protein coupled receptors (GPCRs).[3]

Q3: How can I minimize the potential off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reliable data. Several strategies can be employed:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that achieves the desired on-target effect to minimize interactions with lower-affinity off-targets.[3]

  • Appropriate Controls: Always include negative and positive controls in your experiments to differentiate between on-target, off-target, and non-specific effects.[3]

  • Orthogonal Approaches: Confirm your findings using alternative methods to inhibit LSD1, such as RNA interference (siRNA or shRNA) or CRISPR-Cas9-mediated knockout. This helps to ensure that the observed phenotype is a direct result of LSD1 inhibition.[3]

  • Selectivity Profiling: If unexpected results are observed, consider testing this compound against a panel of related enzymes to identify potential off-target interactions.[3]

Data Presentation

This compound Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₃ClF₃NO₄
Molecular Weight293.58 g/mol
AppearanceSolid
Purity≥95%
Storage Temperature-20°C (powder) or -80°C (in solvent)
Comparative Inhibitor Selectivity Profile

This table summarizes the biochemical potency of this compound and a common non-selective inhibitor, Tranylcypromine, against LSD1 and the related monoamine oxidases (MAO-A and MAO-B). Lower IC₅₀ values indicate higher potency.

InhibitorTargetIC₅₀Selectivity NotesCitation(s)
This compound LSD1 51 µM Selective for LSD1. Does not affect MAO-A or MAO-B activity at effective concentrations. [1][4][5]
MAO-ANot affected[1][4]
MAO-BNot affected[1][4]
TranylcypromineLSD1~200 µMNon-selective, potent MAO inhibitor.[4]
MAO-A<10 µM[4]
MAO-B<10 µM[4]

Experimental Protocols

Protocol 1: Dose-Response Study to Determine Optimal this compound Concentration

Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect (e.g., inhibition of cell proliferation) while minimizing potential off-target effects.

Methodology:

  • Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for a duration relevant to the biological question being asked (e.g., 48-72 hours for a cell proliferation assay).

  • Assay: Perform the desired assay to measure the biological effect (e.g., a resazurin-based viability assay or quantification of a specific biomarker).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit a dose-response curve to the data to determine the EC₅₀ or IC₅₀ value. The optimal concentration for subsequent experiments should be at or near this value.

Protocol 2: On-Target Validation using siRNA-Mediated Knockdown of LSD1

Objective: To confirm that the observed cellular phenotype is a direct result of LSD1 inhibition and not an off-target effect of this compound.

Methodology:

  • siRNA Transfection: Transfect the cells with a validated siRNA targeting LSD1. It is crucial to include the following controls:

    • A non-targeting (scrambled) control siRNA.

    • A positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.

    • Untransfected cells.

  • Incubation: Allow the cells to grow for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.

  • This compound Treatment: Treat a parallel set of non-transfected cells with the optimal concentration of this compound (determined from the dose-response study) for a duration that elicits the phenotype of interest.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on all cell populations (LSD1 knockdown, controls, and this compound-treated).

  • Western Blot Analysis: Harvest protein lysates from the siRNA-treated cells to confirm the specific knockdown of LSD1 protein levels.

  • Data Comparison: Compare the phenotype of the LSD1 knockdown cells with the phenotype of the this compound-treated cells. A similar phenotype provides strong evidence that the effect of this compound is on-target.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm the binding of this compound to its intracellular target, LSD1, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected. Include a vehicle-only control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE and perform a Western blot using an antibody specific for LSD1.

  • Data Analysis: Quantify the band intensity for LSD1 at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the LSD1 protein, confirming target engagement.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST H3K4me1 H3K4me1 LSD1->H3K4me1 H3K9me1 H3K9me1 LSD1->H3K9me1 H3K4me2 H3K4me2 H3K4me2->LSD1 Demethylation Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression H3K9me2 H3K9me2 H3K9me2->LSD1 Demethylation Gene_Activation Transcriptional Activation H3K9me1->Gene_Activation This compound This compound This compound->LSD1 Inhibition

Caption: The LSD1 signaling pathway and its inhibition by this compound.

Off_Target_Validation_Workflow Start Phenotype Observed with this compound Treatment Dose_Response Perform Dose-Response Study Start->Dose_Response Optimal_Conc Use Lowest Effective Concentration Dose_Response->Optimal_Conc Orthogonal_Approach Orthogonal Approach: siRNA/CRISPR Knockdown of LSD1 Optimal_Conc->Orthogonal_Approach Compare_Phenotypes Compare Phenotypes Optimal_Conc->Compare_Phenotypes Orthogonal_Approach->Compare_Phenotypes Similar_Phenotype Phenotypes are Similar? Compare_Phenotypes->Similar_Phenotype On_Target Effect is Likely On-Target (LSD1-mediated) Similar_Phenotype->On_Target Yes Off_Target Potential Off-Target Effect Similar_Phenotype->Off_Target No CETSA Confirm Target Engagement with CETSA On_Target->CETSA Selectivity_Profiling Perform Selectivity Profiling (e.g., Kinase Panel) Off_Target->Selectivity_Profiling

Caption: Workflow for validating on-target vs. off-target effects.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth_Factor Growth Factor Growth_Factor->RTK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Namoline_Off_Target Potential this compound Off-Target Inhibition Namoline_Off_Target->RAF Namoline_Off_Target->MEK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK pathway, a potential off-target for inhibitors.

References

Namoline stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of Namoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureAdditional Notes
Solid (Powder) -20°CStore in a tightly sealed container, protected from light and moisture.
In Solvent -80°CUse a suitable anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.

2. What is the known shelf life of this compound?

3. Is this compound sensitive to light?

The chromone (B188151) scaffold, the core structure of this compound, can be susceptible to photodegradation. Therefore, it is recommended to protect this compound from light during storage and handling.

Caption: General workflow for handling photosensitive compounds like this compound.

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store in amber vial or foil-wrapped container handling Work in a dimly lit area or use amber glassware storage->handling experiment Protect experimental setup from direct light handling->experiment

4. To which degradation pathways is this compound potentially susceptible?

Based on its chemical structure, a 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The chromone ring, particularly the pyrone moiety, can be susceptible to hydrolysis, which is often catalyzed by basic conditions. This can lead to the opening of the pyrone ring. The presence of strong electron-withdrawing groups on the benzene (B151609) ring may influence the rate of this process.

  • Nucleophilic Aromatic Substitution: The nitro and chloro groups are strong electron-withdrawing substituents, which can activate the aromatic ring for nucleophilic attack. Under certain conditions, it is possible for these groups to be displaced by strong nucleophiles.

Caption: Potential degradation pathways for this compound.

G This compound This compound (3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one) Hydrolysis Hydrolysis (Ring Opening) This compound->Hydrolysis Base-catalyzed Nucleophilic_Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic_Substitution Strong Nucleophile

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or unexpected experimental results This compound degradation.- Prepare fresh solutions of this compound before each experiment.- Verify the purity of the solid compound if it has been stored for a long time.- Protect solutions from light and store them at the recommended temperature.
Appearance of unknown peaks in chromatography (e.g., HPLC) Formation of degradation products.- Perform a forced degradation study to identify potential degradation products.- Adjust chromatographic method to ensure separation of this compound from its degradants.
Low recovery of this compound from a sample matrix Instability in the sample matrix.- Assess the pH of your sample matrix. If basic, consider adjusting the pH to be neutral or slightly acidic, if compatible with your experiment.- Minimize the time this compound is in the sample matrix before analysis.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Below are general protocols for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze by a suitable analytical method (e.g., HPLC).

  • Basic Conditions:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation at shorter intervals due to the expected higher reactivity.

    • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and analyze.

  • Neutral Conditions:

    • Prepare a solution of this compound in a suitable solvent and add an equal volume of purified water.

    • Incubate under the same conditions as the acidic hydrolysis study.

    • Analyze aliquots at defined time points.

2. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubate at room temperature, protected from light, for a defined period.

  • Analyze aliquots at defined time points.

3. Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • Analyze both the exposed and control samples at defined time points.

4. Thermal Degradation

  • Place solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • Prepare a solution of this compound and incubate it at a controlled temperature.

  • Analyze samples of both the solid and the solution at defined time points.

Caption: Workflow for a typical forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid base Basic (e.g., 0.1M NaOH, RT) prep->base oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative photolytic Photolytic (UV/Vis light) prep->photolytic thermal Thermal (e.g., 60°C) prep->thermal analysis Analyze by stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis

Interpreting unexpected results with Namoline.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Namoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a γ-pyrone compound that functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][] LSD1 is an enzyme that removes methyl groups from histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a critical role in regulating gene transcription.[1] By inhibiting LSD1's demethylase activity, this compound can block the proliferation of certain cancer cells, such as those in androgen-dependent prostate cancer.[1][]

Q2: My cells are not responding to this compound treatment. Why am I not observing the expected anti-proliferative effects?

Several factors could contribute to a lack of response. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system itself.

  • Compound Integrity: Ensure the this compound powder was properly dissolved and stored. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Dosage: The reported IC50 for this compound is 51 μM in enzymatic assays.[] Cellular IC50 values can be significantly higher. It is crucial to perform a dose-response study to determine the effective concentration in your specific cell line.

  • Cell Line Specifics: The anti-proliferative effects of this compound are context-dependent. The cell line you are using may lack dependency on the LSD1 pathway for its growth and survival.

  • Assay Duration: The effects of epigenetic modifiers like this compound may take longer to manifest compared to cytotoxic agents. Consider extending the duration of your proliferation assay (e.g., to 72 or 96 hours).

Q3: I'm observing higher-than-expected toxicity or cell death. Could this be due to off-target effects?

While this compound is designed for selectivity, like many small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations.[1] Potential off-target interactions could involve other demethylases, monoamine oxidases, protein kinases, or ion channels.[1] If you observe significant toxicity, it is recommended to validate that the intended target (LSD1) is engaged at concentrations that produce the phenotype.

Troubleshooting Guide: Interpreting Unexpected Data

Issue 1: No change in histone methylation marks after this compound treatment.

You expect to see an increase in H3K4me1/2 levels after inhibiting LSD1, but your Western blot or mass spectrometry results show no difference.

G start Start: No change in H3K4me1/2 levels check_compound Verify this compound Integrity - Prepare fresh stock - Confirm concentration start->check_compound check_protocol Review Protocol - Antibody validation? - Correct lysis buffer? - Loading controls okay? start->check_protocol dose_response Perform Dose-Response - Test a wide range (e.g., 1 µM to 100 µM) check_compound->dose_response check_protocol->dose_response time_course Perform Time-Course - Check early & late points (e.g., 6, 24, 48 hours) dose_response->time_course validate_target Validate Target Engagement - Use orthogonal method (e.g., LSD1 siRNA/shRNA) time_course->validate_target outcome_success Problem Solved: Optimal conditions identified validate_target->outcome_success Effect Observed outcome_fail Issue Persists: Consider cell line resistance or alternative pathways validate_target->outcome_fail No Effect G phenotype Unexpected Phenotype Observed with this compound knockdown Inhibit LSD1 via orthogonal method (e.g., siRNA, shRNA) phenotype->knockdown phenotype_replicated Phenotype Replicated? knockdown->phenotype_replicated rescue Perform Rescue Experiment: Express siRNA-resistant LSD1 mutant phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued profiling Perform Off-Target Profiling (e.g., Kinase Panel Screen) on_target Conclusion: Phenotype is ON-TARGET phenotype_replicated->on_target Yes off_target Conclusion: Phenotype is OFF-TARGET phenotype_replicated->off_target No phenotype_rescued->on_target Yes on_target->rescue off_target->profiling G cluster_pathway MAPK/ERK Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound (Potential Off-Target) This compound->RAF Inhibition? This compound->MEK Inhibition?

References

Inconsistent results in Namoline replication studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replication studies involving Namoline. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a γ-pyrone compound that functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to alterations in gene expression. In the context of androgen-dependent prostate cancer, this compound has been shown to impair the demethylation of H3K9me1 and H3K9me2, which silences androgen receptor-regulated genes and blocks cell proliferation.[2]

Q2: My experimental results with this compound are inconsistent. What are the potential reasons for this variability?

Inconsistent results with this compound can arise from several factors:

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound, leading to different IC50 values and phenotypic outcomes.[3][4][5]

  • Experimental Conditions: Minor variations in experimental conditions such as cell density, passage number, serum concentration in media, and incubation times can significantly impact results.

  • Off-Target Effects: As a small molecule inhibitor, this compound may have off-target effects that can vary between cell types and experimental systems. Potential off-targets include other demethylases, monoamine oxidases, and protein kinases.

  • Compound Stability and Handling: Improper storage and handling of this compound can lead to its degradation, resulting in reduced potency. It is crucial to follow the manufacturer's instructions for storage and preparation of stock solutions.

  • Assay-Specific Variability: The choice of experimental assay can influence the observed effects. For example, different cell viability assays (e.g., MTT, WST-1) can yield different results.[6]

Q3: What are the known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of LSD1, potential off-target effects are a consideration with any small molecule. These can include interactions with:

  • Other Demethylases: Enzymes with structural similarity to LSD1.

  • Monoamine Oxidases (MAOs): LSD1 shares structural homology with MAO-A and MAO-B. However, studies have shown that this compound has selectivity over these enzymes.[7][8]

  • Protein Kinases: The MAPK/ERK pathway is a common off-target for kinase inhibitors and is involved in cell proliferation and survival.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects and increase the reliability of your results, consider the following strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. For example, using a structurally distinct LSD1 inhibitor can help confirm that the observed phenotype is due to LSD1 inhibition.

  • Orthogonal Approaches: Validate your findings using non-pharmacological methods to inhibit LSD1, such as siRNA or shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the KDM1A gene.

Troubleshooting Guides

Issue 1: High variability in IC50 values for cell proliferation assays.

Q: I am observing significant well-to-well and experiment-to-experiment variability in my IC50 values when treating cells with this compound. What could be the cause?

A: High variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Seeding Density: Ensure that cells are seeded uniformly across the plate. Inconsistent cell numbers at the start of the experiment will lead to variable results. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments. IC50 values can be time-dependent.[9]

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data: Illustrative IC50 Values of this compound

The following table summarizes reported IC50 values for this compound in different contexts. Note that variations are expected based on the specific assay conditions and cell lines used.

CompoundTargetIC50 (µM)Assay TypeCell LineReference
This compoundLSD151HRP-coupled enzymatic assayN/A[Willmann et al., 2012][7]
This compoundCell Proliferation~15.5MTT AssayA549 (Human Lung Carcinoma)[BenchChem][10]
This compoundCell Proliferation~22.8MTT AssayNCI-H1975 (Human Lung Adenocarcinoma)[BenchChem][10]
This compoundCell Proliferation~10.2MTT AssayJB6 Cl41 (Mouse Epidermal)[BenchChem][10]

Issue 2: Inconsistent results in Western blot for histone marks.

Q: I am not seeing a consistent increase in H3K4me2 or H3K9me2 levels after treating my cells with this compound. What should I check?

A: Inconsistent Western blot results for histone modifications can be due to several factors:

  • Antibody Quality: Ensure that the primary antibodies for H3K4me2 and H3K9me2 are validated and specific. Run appropriate controls, such as peptide competition assays, to confirm antibody specificity.

  • Histone Extraction Protocol: Use a robust histone extraction protocol to ensure high-quality histone preparations. Incomplete extraction can lead to variability.

  • Loading Controls: Use total histone H3 as a loading control, rather than housekeeping proteins like beta-actin, as global protein expression may change with treatment.

  • Treatment Duration and Concentration: The effect of this compound on histone methylation may be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.

  • Cellular Context: The effect of LSD1 inhibition on global histone methylation levels can be modest, with more pronounced effects at specific gene loci.[11] Consider performing Chromatin Immunoprecipitation (ChIP) to examine histone marks at specific gene promoters.

Experimental Protocols

LSD1 HRP-Coupled Demethylase Assay (In Vitro)

This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors. The demethylation reaction produces hydrogen peroxide (H₂O₂), which is used by horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[1]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA

  • Detection Mix: 100 µM Amplex Red and 0.2 U/mL HRP in assay buffer

  • This compound (serially diluted)

Procedure:

  • Add 40 µL of the LSD1 enzyme solution to each well of a 96-well plate.

  • Add 10 µL of the this compound dilution (or DMSO for control).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and add 50 µL of the Detection Mix to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure fluorescence or absorbance using a plate reader (e.g., Ex/Em = 530/590 nm for Amplex Red).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT)

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cells of interest (e.g., LNCaP prostate cancer cells)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Marks

This protocol is for detecting changes in histone H3 lysine 4 dimethylation (H3K4me2) and lysine 9 dimethylation (H3K9me2) following this compound treatment.

Materials:

  • Cells treated with this compound

  • Histone extraction buffer

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with various concentrations of this compound for a specified time.

  • Harvest cells and perform histone extraction.

  • Quantify protein concentration of the histone extracts.

  • Separate histone proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.

Signaling Pathway and Experimental Workflow Diagrams

LSD1 Signaling Pathway in Androgen-Dependent Prostate Cancer

LSD1_Pathway cluster_0 Nucleus cluster_1 LSD1 Complex AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE LSD1 LSD1 H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 demethylates TargetGenes Target Gene Expression ARE->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation Androgen Androgen Androgen->AR binds & activates This compound This compound This compound->LSD1 inhibits

Caption: LSD1 signaling pathway in androgen-dependent prostate cancer and its inhibition by this compound.

Potential Off-Target: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Namoline_offtarget This compound (Potential Off-Target) Namoline_offtarget->Raf inhibits? Namoline_offtarget->MEK inhibits?

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential off-target for this compound.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_validation Validation of On-Target Effect start Hypothesis: This compound inhibits cell proliferation by targeting LSD1 enzymatic_assay LSD1 Enzymatic Assay (IC50 determination) start->enzymatic_assay cell_culture Cell Culture (e.g., LNCaP) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot (H3K4me2, H3K9me2) treatment->western_blot sirna LSD1 Knockdown (siRNA) + this compound Treatment treatment->sirna end Conclusion: Evaluate on-target vs. off-target effects and sources of variability proliferation_assay->end western_blot->end sirna->end

Caption: A logical workflow for characterizing the effects of this compound in vitro.

References

Methods to improve Namoline efficacy in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Namoline, a novel, potent, and selective inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of Kinase X (KX). It selectively binds to the ATP-binding pocket of KX, preventing the phosphorylation of its primary downstream target, Protein Y (PY). This inhibition disrupts the Growth Factor Signaling Pathway (GFSP), leading to a reduction in cell proliferation.

Experimental Efficacy & Consistency

Q2: I am observing lower-than-expected efficacy (high IC50 value) in my cell viability assay. What are the potential causes?

A2: Several factors can contribute to reduced efficacy.[1]

  • Compound Solubility: this compound may precipitate out of the aqueous cell culture media.[1] Ensure it is fully dissolved in your final working concentration.

  • Compound Instability: The compound may be degrading over the course of a long experiment. Consider refreshing the media with a fresh inhibitor for long-term experiments.[1]

  • Serum Protein Binding: Components of Fetal Bovine Serum (FBS), particularly albumin, can bind to this compound, reducing its free, active concentration.[2][3][4] This can lead to a significantly higher apparent IC50 value.[3]

  • High Cell Density: An excessive number of cells can metabolize the compound or require higher concentrations for an observable effect.

Q3: My experimental results with this compound are inconsistent between replicates. What should I check?

A3: Variability between replicates often stems from technical inconsistencies.[1]

  • Inhibitor Concentration: Ensure accurate serial dilutions and thorough mixing at each step.

  • Cell Culture Variability: Differences in cell density, passage number, or overall cell health can significantly impact results.[1] Standardize your cell plating and handling procedures.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).[1]

Toxicity & Off-Target Effects

Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity can be due to on-target or off-target effects.[5][6]

  • On-Target Toxicity: The inhibition of the KX pathway may be critical for the survival of your specific cell line.

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are essential for cell survival.[5][6] Most kinase inhibitors have the potential to bind to multiple kinases due to structural similarities in the ATP-binding pocket.[6][7][8]

  • Solvent Toxicity: High concentrations of the solvent used to dissolve this compound, such as DMSO, can be toxic to cells.[1] Always include a vehicle-only control to assess solvent toxicity.[5]

Q5: How can I determine if the observed phenotype is a result of an off-target effect?

A5: Distinguishing between on-target and off-target effects is crucial for validating your results.[5][6]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets KX but has a distinct chemical structure. If the phenotype persists, it is more likely an on-target effect.[6]

  • Genetic Knockdown: Use genetic tools like siRNA or CRISPR to specifically reduce or eliminate KX expression. If this phenocopies the effect of this compound, it supports an on-target mechanism.[6]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of KX should rescue the on-target effects but not the off-target effects.[5]

  • Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that this compound may be inhibiting.[5]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media
  • Possible Cause: this compound is a hydrophobic molecule that can precipitate when diluted from a DMSO stock into aqueous cell culture media.[1][9]

  • Recommended Solutions:

    • Optimize Solvent Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This minimizes the volume of DMSO added to the media, reducing the risk of precipitation and solvent toxicity.[1]

    • Use Co-solvents: For certain applications, the addition of a water-miscible co-solvent can improve solubility.[10][11]

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may improve its dissolution rate.[10][11][12]

    • Visual Check: After adding this compound to the media, visually inspect for any precipitate or cloudiness. If observed, reconsider the final concentration or preparation method.

Issue 2: No Inhibition of Target (p-PY) in Western Blot
  • Possible Cause: The lack of target inhibition could be due to issues with the compound, the cells, or the Western blot protocol itself.

  • Recommended Solutions:

    • Verify Compound Activity: Confirm the identity and purity of your this compound stock. Test its activity in a cell-free biochemical assay if possible.

    • Optimize Treatment Conditions: Ensure the concentration and incubation time are sufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting KX phosphorylation of PY.

    • Preserve Phosphorylation State: During sample preparation, it is critical to use lysis buffers containing fresh phosphatase inhibitors to prevent dephosphorylation of your target.[13][14] Keep samples on ice at all times.[14]

    • Optimize Western Blot Protocol:

      • Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains casein, a phosphoprotein, which can cause high background with phospho-specific antibodies.[14][15][16]

      • Antibody Dilution: Optimize the dilutions for both the primary phospho-specific antibody and the secondary antibody.[13]

      • Controls: Include a positive control (e.g., cells stimulated to induce PY phosphorylation) and a negative control (untreated cells) to ensure the assay is working correctly.[17]

Data Presentation

Table 1: Impact of Experimental Conditions on this compound IC50

The following table presents illustrative data showing how changes in cell culture conditions can affect the apparent IC50 value of this compound in a standard 72-hour MTT cell viability assay. Serum proteins are known to bind small molecules, which can reduce their bioavailability in in vitro assays.[2][3]

Cell LineSerum Concentration (FBS)Apparent IC50 (nM)Fold Change vs. 0.5% FBS
HT-29 0.5%501.0x
2%1152.3x
5%2404.8x
10%4959.9x
MCF-7 0.5%851.0x
2%1902.2x
5%4104.8x
10%88010.4x

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Protein Y (p-PY) Detection

This protocol is adapted from standard methods for detecting phosphorylated proteins.[13][14][17]

  • Cell Lysis & Protein Extraction:

    • Plate and treat cells with desired concentrations of this compound for the specified time.

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation & Gel Electrophoresis:

    • Add 2x Laemmli sample buffer to 20-30 µg of protein lysate.

    • Denature samples by heating at 95°C for 5 minutes.[13][14]

    • Load samples onto an SDS-PAGE gel and run under standard conditions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13][14]

    • Incubate the membrane with primary antibody against p-PY (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.[13]

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Protein Y or a loading control like GAPDH.[17]

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for a colorimetric assay to measure cell viability.[18][19][20]

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the plate and add 100 µL of media containing the various concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19][20]

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[19]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

GFSP_Pathway cluster_membrane Cell Membrane GF_Receptor Growth Factor Receptor KX Kinase X (KX) GF_Receptor->KX Activates GF Growth Factor GF->GF_Receptor Binds PY Protein Y (PY) KX->PY Phosphorylates pPY Phosphorylated Protein Y (p-PY) PY->pPY Response Cellular Response (e.g., Proliferation) pPY->Response Promotes This compound This compound This compound->KX Inhibits

Caption: Growth Factor Signaling Pathway inhibited by this compound.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Membrane Transfer B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody (anti-p-PY) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection F->G H 8. Data Analysis G->H

Caption: Workflow for p-PY detection by Western Blot.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow P1 1. Seed Cells in 96-well Plate P2 2. Treat with this compound (72 hours) P1->P2 P3 3. Add MTT Reagent (4 hours) P2->P3 P4 4. Solubilize Formazan Crystals (DMSO) P3->P4 P5 5. Read Absorbance (570 nm) P4->P5 P6 6. Calculate IC50 P5->P6

Caption: Workflow for determining cell viability via MTT assay.

References

Addressing Namoline resistance in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing Namoline resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the activating L858R mutation in the epidermal growth factor receptor (EGFR). By binding to the ATP-binding pocket of the EGFR kinase domain, this compound inhibits downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which ultimately leads to the induction of apoptosis in EGFR-mutant cancer cells.[1]

Q2: What are the most common mechanisms of acquired resistance to this compound in cancer cells?

The two most frequently observed mechanisms of acquired resistance to this compound are:

  • Secondary EGFR Mutations: The development of a "gatekeeper" mutation, T790M, in the EGFR kinase domain is a common cause of resistance. This mutation sterically hinders the binding of this compound to its target.[1]

  • Bypass Pathway Activation: The amplification and/or hyperactivation of alternative signaling pathways can allow cancer cells to bypass their dependency on EGFR signaling. The most common bypass pathway is the amplification of the MET receptor tyrosine kinase.[1]

Q3: My this compound-sensitive cell line is showing signs of resistance. What is the first step I should take to confirm this?

The initial step is to confirm the resistance phenotype by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant shift in the IC50 value (typically greater than 3-fold) compared to the parental, sensitive cell line indicates the development of resistance.[1]

Troubleshooting Guides

Guide 1: Investigating Decreased Sensitivity to this compound

Problem: My cell viability assay shows a rightward shift in the this compound dose-response curve, indicating decreased sensitivity.

Potential Cause Suggested Experiment Expected Outcome if Positive
Secondary T790M mutation in EGFR Sanger sequencing of the EGFR kinase domain (exons 18-21).Presence of a heterozygous peak at codon 790 (ACG > ATG) in the resistant cell line's chromatogram.
MET Amplification - Quantitative PCR (qPCR): To assess MET gene copy number.- Fluorescence in situ hybridization (FISH): To visualize MET gene copies.- Western Blot: To analyze total and phosphorylated MET (p-MET) and downstream effectors like AKT (p-AKT).- Increased MET gene copy number compared to the parental cell line.- A MET/CEP7 ratio greater than 2 in FISH analysis.- Significantly increased p-MET and p-AKT levels in resistant cells, even with this compound treatment.[1]
Guide 2: Overcoming MET-Mediated Resistance

Problem: My this compound-resistant cell line shows MET amplification. How can I restore sensitivity?

Solution: The recommended strategy is to co-administer this compound with a selective MET inhibitor (e.g., Crizotinib, Capmatinib). This dual-targeting approach inhibits both the primary EGFR pathway and the MET bypass pathway.[1] To test this experimentally, a synergy experiment using a matrix of drug concentrations is recommended.[1]

Guide 3: Generating this compound-Resistant Cell Lines

Problem: I am having difficulty generating a stable this compound-resistant cell line.

Issue Possible Cause Troubleshooting Tip
Massive cell death The initial or incremental increase in this compound concentration is too high.Start with a low concentration of this compound (e.g., IC20) and increase the dose more gradually (e.g., 25-50% increments). If significant cell death occurs, revert to the previous lower concentration for a few more passages before attempting to increase it again.[2]
Loss of resistance The resistant phenotype is not stable without continuous selection pressure.Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., IC10-IC20) to ensure the stability of the resistant phenotype.[3]
Heterogeneous population The resistant population consists of a mix of clones with varying levels of resistance.To obtain a homogenous resistant cell line, perform clonal selection by limiting dilution plating to isolate and expand single-cell-derived colonies.[2][4]
Slow growth of resistant cells Drug-resistant cells may have a slower proliferation rate compared to parental cells.Be patient and allow sufficient time for the resistant cells to grow and expand. Ensure optimal cell culture conditions are maintained.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant NSCLC Cell Lines
Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)Fold Resistance
PC-9Exon 19 deletion-7-
PC-9/NMRExon 19 deletionT790M165~24
H3255L858R-12-
H1975L858R, T790MT790M57~5

Note: These are example values based on published data for similar EGFR TKIs and may vary depending on experimental conditions.[5]

Table 2: Example Synergy Analysis of this compound and a MET Inhibitor (MI) in MET-Amplified Resistant Cells
This compound (nM)MET Inhibitor (nM)Fraction Affected (Fa)Combination Index (CI)Synergy Interpretation
5500.350.85Slight Synergy
101000.650.60Moderate Synergy
202000.850.35Strong Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of this compound-resistant cell lines using the continuous exposure method.[3]

  • Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is a common practice.[3]

  • Monitoring and Maintenance: Monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and reach approximately 80% confluency before each subsequent dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.

  • Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the cells. This allows you to return to a previous stage if the cells are lost in subsequent steps.[3]

  • Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a dose-response assay and comparing the new IC50 to that of the parental cell line.[2]

  • Maintenance of Resistant Phenotype: To maintain the drug-resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[3]

Protocol 2: Sanger Sequencing for EGFR T790M Mutation
  • Genomic DNA Isolation: Isolate genomic DNA from both the parental (sensitive) and the this compound-resistant cell populations using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the EGFR gene spanning exons 18-21 using specific primers. This region encompasses the common L858R and T790M mutation sites.[1]

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Data Analysis: Analyze the resulting chromatograms. A heterozygous T790M mutation will appear as a double peak at the nucleotide position corresponding to codon 790 (C>T change, resulting in an ACG to ATG codon change).[1][6][7]

Protocol 3: Western Blot for MET Pathway Activation
  • Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MET, total MET, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Mandatory Visualizations

Namoline_Action_Resistance cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell This compound This compound EGFR_L858R EGFR (L858R) Inhibition leads to ↓ This compound->EGFR_L858R Inhibits PI3K_AKT_S PI3K/AKT Pathway EGFR_L858R->PI3K_AKT_S MAPK_S MAPK Pathway EGFR_L858R->MAPK_S Proliferation_S Proliferation & Survival PI3K_AKT_S->Proliferation_S MAPK_S->Proliferation_S Apoptosis_S Apoptosis Proliferation_S->Apoptosis_S Namoline_R This compound EGFR_T790M EGFR (L858R, T790M) Namoline_R->EGFR_T790M Binding hindered PI3K_AKT_R PI3K/AKT Pathway EGFR_T790M->PI3K_AKT_R MAPK_R MAPK Pathway EGFR_T790M->MAPK_R MET_Amp MET Amplification MET_Amp->PI3K_AKT_R Activates MET_Amp->MAPK_R Activates Proliferation_R Proliferation & Survival PI3K_AKT_R->Proliferation_R MAPK_R->Proliferation_R

Caption: Mechanisms of this compound action and resistance.

Experimental_Workflow start Observe Decreased This compound Sensitivity ic50 Confirm Resistance (IC50 Assay) start->ic50 investigate Investigate Mechanism ic50->investigate t790m EGFR Sequencing (T790M Mutation?) investigate->t790m met_amp MET Amplification Analysis (qPCR/FISH/Western) investigate->met_amp t790m_pos T790M Positive t790m->t790m_pos unknown Other Mechanisms t790m->unknown met_amp_pos MET Amplification Positive met_amp->met_amp_pos met_amp->unknown t790m_therapy Consider 3rd Gen EGFR TKI t790m_pos->t790m_therapy met_therapy Combination Therapy: This compound + MET Inhibitor met_amp_pos->met_therapy

Caption: Workflow for investigating this compound resistance.

EGFR_MET_Crosstalk cluster_downstream Downstream Signaling EGFR EGFR MET MET EGFR->MET Activates via MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK MET->EGFR Activates via Sprouty2/miR-27a MET->PI3K_AKT MET->MAPK Proliferation Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Crosstalk between EGFR and MET signaling pathways.

References

Technical Support Center: Minimizing Namoline-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cellular stress when working with Namoline. Our goal is to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a γ-pyrone compound that functions as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][] LSD1 is an enzyme that plays a critical role in gene transcription by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1's demethylase activity, this compound can impede cell proliferation, particularly in certain cancer cell lines like androgen-dependent prostate cancer cells.[1][]

Q2: What are the potential off-target effects of this compound that could lead to cellular stress?

A2: While this compound is designed for selectivity, like many small molecules, it may exhibit off-target effects that can induce cellular stress.[1] These unintended interactions can lead to unforeseen biological consequences. Potential off-target effects for a small molecule inhibitor like this compound could include interactions with other structurally related enzymes, such as other demethylases or monoamine oxidases.[1] It is also possible for small molecules to interact with kinases, ion channels, or G-protein coupled receptors (GPCRs).[1]

Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for validating your findings. Several strategies can be employed:

  • Dose-Response Studies: Utilize the lowest effective concentration of this compound to elicit the desired on-target effect while minimizing off-target interactions.[1]

  • Orthogonal Approaches: Confirm your results using alternative methods to inhibit LSD1, such as RNA interference (siRNA or shRNA) or CRISPR-Cas9-mediated knockout of the LSD1 gene.[1] If the phenotype is consistent across different inhibition methods, it is more likely to be an on-target effect.

  • Rescue Experiments: If this compound treatment leads to a specific phenotype, attempt to rescue it by overexpressing a form of LSD1 that is resistant to this compound.

  • Selectivity Profiling: Test this compound against a panel of related enzymes or receptors to identify potential off-target interactions.[1]

Q4: What are the common types of cellular stress that might be induced by a small molecule inhibitor like this compound?

A4: Small molecule inhibitors can induce various cellular stress responses. The most common types to investigate are:

  • Oxidative Stress: Characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[3][4] This can lead to damage of cellular components.[5]

  • Endoplasmic Reticulum (ER) Stress: Caused by the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3][6]

  • DNA Damage Response: Activated by agents that cause damage to DNA. Key markers include the phosphorylation of H2A.X (γH2A.X).[3]

  • Apoptosis: Programmed cell death, which can be a consequence of unresolved cellular stress.[6] Key markers include caspase activation and Annexin V staining.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Unexpectedly High Cell Death or Low Viability

Possible Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment to determine the optimal concentration that inhibits LSD1 without causing excessive cytotoxicity. Determine the IC50 value for your cell line.[5]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.[7]
Cell line is highly sensitive to LSD1 inhibition. Consider using a less sensitive cell line or reducing the treatment duration.
Off-target effects are causing cytotoxicity. Refer to FAQ Q3 for strategies to differentiate between on-target and off-target effects.
Contamination of cell culture. Regularly check your cell cultures for signs of microbial contamination.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Suggested Solution
Inconsistent this compound concentration. Ensure the this compound stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment.[7]
Variations in cell seeding density. Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7][8]
Cell passage number. Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Variability in incubation times. Use a precise timer for all incubation steps.

Issue 3: High Background Signal in Cellular Stress Assays

Possible Cause Suggested Solution
Sub-optimal assay conditions. Optimize assay parameters such as antibody concentrations, incubation times, and washing steps.
Autofluorescence of this compound. Check if this compound exhibits fluorescence at the excitation and emission wavelengths of your assay. If so, consider using a different assay or a plate reader with appropriate filters.
Poor quality of reagents. Use fresh, high-quality reagents and antibodies that have been validated for your specific application.[7]
Improper handling of cells. Handle cells gently during harvesting and staining to avoid inducing stress artifacts.

Data Presentation

Table 1: Example of a Dose-Response Study of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
592 ± 6.1
1085 ± 5.5
2565 ± 7.3
5048 ± 6.9
10022 ± 4.2

Table 2: Example of a Time-Course Study of this compound on ROS Production

Time (hours)Fold Change in ROS Levels (Mean ± SD) vs. Vehicle Control
01.0 ± 0.1
21.2 ± 0.2
41.8 ± 0.3
82.5 ± 0.4
122.1 ± 0.3
241.5 ± 0.2

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay [5]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Intracellular ROS using DCFDA [3]

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Treat cells with various concentrations of this compound and controls (e.g., vehicle, H₂O₂ as a positive control) in complete medium.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points using a fluorescence plate reader.

Protocol 3: Western Blotting for ER Stress Markers (e.g., BiP, CHOP) [3][7]

  • Treat cells with this compound for the desired time and at the appropriate concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BiP, CHOP, or other UPR markers overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. Normalize to a loading control like GAPDH or β-actin.

Protocol 4: Apoptosis Detection using Annexin V/PI Staining [5]

  • Treat cells with this compound as desired.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 H3K4me1/2 H3K9me1/2 Transcriptional Repression/Activation Transcriptional Repression/Activation LSD1->Transcriptional Repression/Activation Demethylation This compound This compound This compound->LSD1 Inhibition

Caption: LSD1 signaling pathway and its inhibition by this compound.

Cellular_Stress_Workflow This compound Treatment This compound Treatment Observe Cellular Phenotype Observe Cellular Phenotype This compound Treatment->Observe Cellular Phenotype Assess Cell Viability (MTT) Assess Cell Viability (MTT) Observe Cellular Phenotype->Assess Cell Viability (MTT) Investigate Cellular Stress Investigate Cellular Stress Observe Cellular Phenotype->Investigate Cellular Stress Data Analysis & Interpretation Data Analysis & Interpretation Assess Cell Viability (MTT)->Data Analysis & Interpretation Oxidative Stress (ROS Assay) Oxidative Stress (ROS Assay) Investigate Cellular Stress->Oxidative Stress (ROS Assay) ER Stress (UPR Markers) ER Stress (UPR Markers) Investigate Cellular Stress->ER Stress (UPR Markers) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Investigate Cellular Stress->Apoptosis (Annexin V/PI) Oxidative Stress (ROS Assay)->Data Analysis & Interpretation ER Stress (UPR Markers)->Data Analysis & Interpretation Apoptosis (Annexin V/PI)->Data Analysis & Interpretation Troubleshooting_Flowchart rect_node rect_node start Unexpected Cell Death? dose Dose-Response Performed? start->dose vehicle Vehicle Control Included? dose->vehicle Yes perform_dose Perform Dose-Response Study dose->perform_dose No off_target Off-Target Effects Suspected? vehicle->off_target Yes add_vehicle Include Vehicle Control vehicle->add_vehicle No validate_target Use Orthogonal Methods (siRNA, CRISPR) off_target->validate_target Yes investigate_stress Investigate Specific Stress Pathways off_target->investigate_stress No perform_dose->dose add_vehicle->vehicle validate_target->investigate_stress

References

Validation & Comparative

Validating LSD1 Inhibition: A Comparative Guide to Namoline and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methods for validating the function of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator and a promising therapeutic target in oncology. We will compare the effects of Namoline, a selective and reversible chemical inhibitor, with the genetic knockdown of LSD1 using small interfering RNA (siRNA). This guide presents supporting experimental data, detailed protocols for essential validation assays, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in designing robust experiments for target validation.

Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown

Understanding the distinct mechanisms of this compound and siRNA is crucial for interpreting experimental outcomes.

  • This compound : This γ-pyrone compound acts as a selective and reversible inhibitor of LSD1.[1] It functions by competing with the histone substrate for the active site of the LSD1 enzyme, thereby preventing the demethylation of its primary targets, H3K4me1/2 and H3K9me1/2.[1] Its reversible nature allows for the study of the acute effects of LSD1 inhibition.[1]

  • siRNA Knockdown : This genetic tool operates through the RNA interference (RNAi) pathway. A synthetic siRNA duplex, complementary to the LSD1 mRNA, is introduced into cells, leading to the specific degradation of the LSD1 transcript.[1] This prevents the synthesis of new LSD1 protein, resulting in a potent and specific reduction in the total cellular levels of the enzyme.[1]

Head-to-Head Comparison: this compound vs. LSD1 siRNA

The core principle of validating an inhibitor like this compound is to demonstrate that its biological effects phenocopy those observed with genetic knockdown of the target protein, LSD1. Both methods effectively counteract LSD1's function, leading to similar downstream cellular effects such as the re-expression of silenced genes and inhibition of cell proliferation.[1]

Quantitative Data Presentation

The following tables summarize the comparative effects of this compound and LSD1 siRNA based on preclinical data.

Table 1: Impact on LSD1 Levels and Histone Marks

ParameterThis compoundsiRNA Knockdown of LSD1
LSD1 Protein Level No direct effect on protein expression level~85% decrease in protein levels
LSD1 Enzymatic Activity Directly inhibitedIndirectly reduced due to lower protein levels
Global H3K4me2 Levels IncreasedIncreased
Global H3K9me2 Levels IncreasedIncreased

Table 2: Downstream Cellular and Gene Expression Effects

ParameterThis compoundsiRNA Knockdown of LSD1
Target Gene Expression Induces expression of epigenetically suppressed genes (e.g., SFRP1, SFRP4, SFRP5, GATA5)Induces re-expression of silenced genes
Cell Proliferation Reduces androgen-induced proliferation of LNCaP cells64% decrease in BrdU labeling in neural stem cells[2]
Cell Cycle Can cause proliferation arrestCan induce G2/M phase cell cycle arrest in neuroblastoma cells
Reversibility/Duration Reversible; effects diminish upon compound removalTransient; effects typically last 48-72 hours until the siRNA is diluted or degraded

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the action and evaluation of these inhibitory methods.

LSD1_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) LSD1 LSD1 AR->LSD1 Recruits CoREST CoREST LSD1->CoREST Complexes with H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Histone Histone H3 TargetGene AR Target Gene (e.g., PSA) Histone->TargetGene Epigenetic Regulation H3K9me2->Histone Transcription Gene Transcription & Cell Proliferation TargetGene->Transcription Androgen Androgen Androgen->AR Binds & Activates This compound This compound This compound->LSD1 Inhibits

Caption: LSD1's role in the Androgen Receptor signaling pathway and the point of intervention by this compound.

Validation_Workflow cluster_treatment Treatment cluster_assays Downstream Assays cluster_validation Validation This compound This compound Treatment (e.g., 50 µM) WB Western Blot (LSD1, H3K4me2, H3K9me2) This compound->WB Harvest for qPCR qRT-PCR (Target Gene Expression) This compound->qPCR Harvest for Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) This compound->Proliferation Harvest for siRNA LSD1 siRNA Transfection siRNA->WB Harvest for siRNA->qPCR Harvest for siRNA->Proliferation Harvest for Control Vehicle Control (DMSO) Scrambled siRNA Control->WB Harvest for Control->qPCR Harvest for Control->Proliferation Harvest for Compare Compare Phenotypes & Molecular Readouts WB->Compare Analyze & qPCR->Compare Analyze & Proliferation->Compare Analyze & CellLine Cancer Cell Line (e.g., LNCaP) CellLine->this compound Apply to CellLine->siRNA Apply to CellLine->Control Apply to

Caption: Experimental workflow for validating this compound's on-target effects by comparison with LSD1 siRNA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LSD1 Knockdown using siRNA

This protocol provides a general guideline for the transient transfection of mammalian cells (e.g., LNCaP) with siRNA.

Materials:

  • LSD1-specific siRNA duplexes (validated sequences recommended)

  • Non-targeting (scrambled) siRNA control

  • siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Antibiotic-free normal growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Solution A: For each well, dilute 20-80 pmols of LSD1 siRNA or scrambled control siRNA into 100 µL of siRNA Transfection Medium.

    • Solution B: For each well, dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash the cells once with 2 mL of siRNA Transfection Medium.

    • Add 0.8 mL of siRNA Transfection Medium to each tube containing the siRNA-lipid complex.

    • Aspirate the wash medium from the cells and overlay the 1 mL siRNA-lipid complex mixture onto the cells.

  • Incubation:

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

    • Add 1 mL of 2x normal growth medium (containing serum and antibiotics).

    • Incubate for an additional 24-72 hours before harvesting for downstream analysis.

  • Validation of Knockdown: The efficiency of LSD1 knockdown should be confirmed by Western blot or qRT-PCR.

This compound Treatment of Cultured Cells

This protocol outlines the treatment of cultured cells with this compound.

Materials:

  • This compound (stock solution typically dissolved in DMSO)

  • Complete growth medium

  • Cultured cells of interest (e.g., LNCaP)

Procedure:

  • Cell Seeding: Seed cells in the desired plate format (e.g., 6-well, 96-well) and allow them to adhere and reach 70-80% confluency.

  • Compound Dilution: Prepare a working solution of this compound by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control (e.g., DMSO) at the same final concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting, qRT-PCR, or cell viability assays.

Western Blot for LSD1 and Histone Methylation

This assay determines the effect of this compound or siRNA on the levels of LSD1 and its histone substrates, H3K4me2 and H3K9me2.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Acid extraction buffer (for histones)

  • BCA or Bradford assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LSD1, anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • For total protein: Lyse cells in RIPA buffer.

    • For histones: Perform an acid extraction of histones from the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 10-20 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LSD1 and histone marks to the loading control.

Conclusion

Both this compound and siRNA are powerful tools for investigating LSD1 function. This compound offers a reversible, rapid method to probe the consequences of inhibiting LSD1's catalytic activity, which is more analogous to a potential therapeutic intervention.[1] In contrast, siRNA provides a highly specific genetic approach to deplete the LSD1 protein, confirming that the observed phenotype is a direct result of the protein's absence.[1] For comprehensive and robust target validation, a dual approach using both a chemical inhibitor like this compound and a genetic tool like siRNA is the gold standard. The convergence of results from both methodologies provides the strongest evidence for the biological role of LSD1 and the on-target activity of the inhibitor.[1]

References

Namoline in the Landscape of LSD1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Namoline, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other prominent LSD1 inhibitors. The information herein is compiled from preclinical and clinical studies to offer a comprehensive evaluation of these compounds for research and drug development purposes.

Introduction to LSD1 and its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a pivotal role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a process associated with transcriptional repression.[1] Conversely, LSD1 can also demethylate H3K9me1/2, which is a repressive mark, leading to transcriptional activation in specific contexts, such as in conjunction with the androgen receptor.[1][2]

The overexpression of LSD1 has been implicated in a variety of cancers, including prostate cancer, acute myeloid leukemia (AML), and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][3] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, induce differentiation, and inhibit cancer cell proliferation.[1]

The landscape of LSD1 inhibitors is diverse, encompassing both reversible and irreversible compounds. Irreversible inhibitors, often derivatives of tranylcypromine (B92988) (TCP), form a covalent bond with the FAD cofactor in the enzyme's active site.[4] In contrast, reversible inhibitors, such as this compound, bind non-covalently to the enzyme.[4] This guide will compare this compound to a selection of both reversible and irreversible inhibitors that are of significant interest in research and clinical development.

Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound and other key LSD1 inhibitors based on available data.

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors

CompoundTypeLSD1 IC50 / KᵢMAO-A IC50MAO-B IC50Selectivity Profile
This compound Reversible51 µM (IC50)[4][5]Not affected[4][5]Not affected[4][5]Selective for LSD1 over MAOs
Tranylcypromine (TCP) Irreversible~20.7 µM (IC50)[4]~2.3 µM (IC50)[4]~0.95 µM (IC50)[4]Non-selective, potent MAO inhibitor
Iadademstat (ORY-1001) Irreversible<20 nM (IC50)[6][7]>100 µM[4]>100 µM[4]Highly selective for LSD1 over MAOs
Bomedemstat (IMG-7289) Irreversible56.8 nM (IC50)---
GSK2879552 Irreversible1.7 µM (Kᵢapp)[8]>100 µM>100 µMHighly selective for LSD1 over MAOs
Seclidemstat (SP-2577) Reversible13 nM (IC50)[9][10]>300 µM>300 µMHighly selective for LSD1 over MAOs

Table 2: Cellular Activity of LSD1 Inhibitors

CompoundCell LineCellular EC50 / IC50Notes
This compound LNCaP (Prostate Cancer)~50 µM[11]Reduces androgen-induced cell proliferation.
Iadademstat (ORY-1001) THP-1 (AML)Sub-nanomolarInduces differentiation.
GSK2879552 AML cell lines2-240 nM[12]Potent anti-proliferative effects.
Seclidemstat (SP-2577) Ewing Sarcoma cell lines25-50 nM[13]Induces cytotoxicity.

In-Depth Comparison

This compound is a γ-pyrone-based selective and reversible inhibitor of LSD1.[5] Its primary utility has been demonstrated in preclinical models of androgen-dependent prostate cancer, where it impairs the demethylase activity of LSD1, leading to a blockage of cancer cell proliferation.[11]

A key distinguishing feature of this compound is its selectivity for LSD1 over the structurally related monoamine oxidases (MAO-A and MAO-B).[5] This is a critical advantage, as off-target inhibition of MAOs can lead to undesirable side effects.

However, when compared to several clinical-stage LSD1 inhibitors, this compound exhibits significantly lower biochemical potency.[4] For instance, Iadademstat (ORY-1001) and Seclidemstat (SP-2577) have IC50 values in the nanomolar range, making them orders of magnitude more potent than this compound.[4][6][7][9][10] This higher potency often translates to greater efficacy in cellular and in vivo models at lower concentrations.

Irreversible inhibitors like Iadademstat and GSK2879552 offer the advantage of prolonged target engagement, which can be beneficial for therapeutic applications. However, the reversible nature of this compound allows for the study of the acute effects of LSD1 inhibition and may offer a better safety profile in certain therapeutic contexts.

Signaling Pathways and Experimental Workflows

To visualize the biological context of LSD1 inhibition and the methodologies used for inhibitor evaluation, the following diagrams are provided.

LSD1_Signaling_Pathway LSD1 Signaling Pathways in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates p53 p53 LSD1->p53 Demethylates & Inactivates Gene_Repression Gene Repression H3K4me2->Gene_Repression Leads to Gene_Activation Gene Activation H3K9me2->Gene_Activation Leads to AR Androgen Receptor (AR) AR->LSD1 Interacts with PI3K_AKT PI3K/AKT Pathway PI3K_AKT->LSD1 Activates mTOR mTOR Pathway mTOR->LSD1 Activates Wnt_BetaCatenin Wnt/β-Catenin Pathway Wnt_BetaCatenin->LSD1 Activates This compound This compound This compound->LSD1 Inhibits Other_Inhibitors Other LSD1 Inhibitors Other_Inhibitors->LSD1 Inhibit

Caption: Simplified signaling pathways involving LSD1 in cancer.

Experimental_Workflow Experimental Workflow for LSD1 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HRP_Assay LSD1 HRP-Coupled Demethylase Assay IC50_Determination IC50 Determination HRP_Assay->IC50_Determination Selectivity_Assay MAO-A/B Activity Assay Selectivity_Assay->IC50_Determination Cell_Culture Treat Cancer Cell Lines with Inhibitor IC50_Determination->Cell_Culture Western_Blot Western Blot for H3K4me2/H3K9me2 Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Culture->Proliferation_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Culture->Gene_Expression Xenograft Tumor Xenograft Mouse Model Gene_Expression->Xenograft Treatment Administer Inhibitor Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity Tumor_Measurement->Toxicity_Assessment

Caption: A typical experimental workflow for evaluating LSD1 inhibitors.

Experimental Protocols

LSD1 HRP-Coupled Demethylase Assay (In Vitro)

This assay is a common method to determine the biochemical potency (IC50) of LSD1 inhibitors.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.[14]

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA.[15]

    • LSD1 Enzyme: Recombinant human LSD1/CoREST complex diluted in assay buffer.[15]

    • Substrate: A synthetic peptide corresponding to the N-terminus of histone H3 with a dimethylated lysine at position 4 (H3K4me2).[15]

    • Detection Mix: HRP and a suitable substrate (e.g., Amplex Red) in assay buffer.[15]

    • Inhibitor: Test compounds (e.g., this compound) serially diluted in DMSO and then in assay buffer.[15]

  • Assay Procedure (96-well plate format):

    • Add the LSD1 enzyme solution to each well.[15]

    • Add the inhibitor dilutions (or DMSO as a control).[15]

    • Incubate at room temperature to allow for inhibitor binding.[15]

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Add the detection mix.

    • Measure the fluorescence or absorbance over time using a plate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Western Blot for Histone Methylation (Cell-Based)

This assay is used to assess the effect of LSD1 inhibitors on the levels of its substrates, H3K4me2 and H3K9me2, within cells.

Principle: Following treatment of cells with an LSD1 inhibitor, total histones are extracted and separated by SDS-PAGE. Specific antibodies are then used to detect the levels of H3K4me2, H3K9me2, and total histone H3 (as a loading control). An increase in H3K4me2 or H3K9me2 levels upon inhibitor treatment indicates target engagement.

Protocol Outline:

  • Cell Treatment and Histone Extraction:

    • Culture cancer cells (e.g., LNCaP) to an appropriate confluency.

    • Treat the cells with various concentrations of the LSD1 inhibitor (e.g., this compound) or DMSO for a specified time (e.g., 24-72 hours).

    • Harvest the cells and perform acid extraction of histones.[16]

  • SDS-PAGE and Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel.[16]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies specific for H3K4me2, H3K9me2, and total H3 overnight at 4°C.[16]

    • Wash the membrane to remove unbound primary antibodies.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and H3K9me2 and normalize them to the total H3 loading control.

    • Compare the normalized methylation levels in inhibitor-treated samples to the DMSO control.

Conclusion

This compound is a valuable research tool for studying the biological functions of LSD1, particularly in the context of androgen-dependent prostate cancer. Its selectivity for LSD1 over MAOs is a significant advantage. However, its relatively low potency compared to clinical-stage inhibitors like Iadademstat and Seclidemstat may limit its therapeutic potential. The choice of an LSD1 inhibitor for a particular research or development application will depend on the specific requirements of the study, including the desired potency, reversibility, and selectivity profile. This guide provides the necessary data and experimental context to aid researchers in making an informed decision.

References

A Comparative Analysis of Namoline and Other Epigenetic Modifiers in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of namoline (B3130362), a selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, against other key classes of epigenetic modifiers in prostate cancer. The following sections detail the mechanisms of action, comparative efficacy, and relevant experimental protocols to support further research and drug development in this therapeutic area.

Introduction to Epigenetic Regulation in Prostate Cancer

Prostate cancer development and progression are driven by both genetic and epigenetic alterations. Epigenetic modifications, such as DNA methylation and histone modifications, are reversible and play a crucial role in regulating gene expression, including genes involved in androgen receptor (AR) signaling, cell cycle control, and apoptosis. This has led to the development of various epigenetic drugs, including histone deacetylase (HDAC) inhibitors, DNA methyltransferase (DNMT) inhibitors, and Bromodomain and Extra-Terminal (BET) inhibitors. This compound, a selective and reversible inhibitor of LSD1, represents a targeted approach within the class of histone demethylase inhibitors.

Mechanism of Action

This compound (LSD1 Inhibitor): this compound is a γ-pyrone compound that selectively and reversibly inhibits Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. In the context of androgen-dependent prostate cancer, LSD1 acts as a coactivator of the Androgen Receptor (AR). It demethylates histone H3 at lysine (B10760008) 9 (H3K9), a repressive mark, at the promoter regions of AR target genes, thereby facilitating their transcription and promoting cancer cell proliferation. This compound's inhibition of LSD1 prevents this demethylation, leading to the maintenance of a repressive chromatin state and the silencing of AR-regulated genes essential for tumor growth.

Other Epigenetic Modifiers:

  • HDAC Inhibitors (e.g., Vorinostat, Panobinostat): These agents block the activity of histone deacetylases, leading to an accumulation of acetylated histones. This generally results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. In prostate cancer, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis.

  • DNMT Inhibitors (e.g., Azacitidine, Decitabine): These drugs inhibit DNA methyltransferases, leading to the demethylation of DNA, particularly at CpG islands in promoter regions of genes. This can lead to the re-expression of silenced tumor suppressor genes.

  • BET Inhibitors (e.g., JQ1, OTX015): These small molecules target the bromodomains of BET proteins, which are "readers" of acetylated histones. By preventing BET proteins from binding to chromatin, these inhibitors disrupt the transcription of key oncogenes, such as c-MYC, and have been shown to attenuate AR signaling.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and other epigenetic modifiers in prostate cancer models. For direct comparison, data from the LNCaP androgen-sensitive human prostate adenocarcinoma cell line and corresponding xenograft models are prioritized where available.

In Vitro Efficacy: Proliferation Inhibition in LNCaP Cells
CompoundTarget/ClassIC50 / Effective ConcentrationReference(s)
This compound LSD1 InhibitorSignificant inhibition at 50 µM
Vorinostat HDAC Inhibitor2.5 - 7.5 µM[1]
Panobinostat (B1684620) HDAC Inhibitor~20 - 40 nM[2]
Azacitidine DNMT Inhibitor104 nM[3]
Decitabine DNMT InhibitorNot specified for LNCaP
JQ1 BET Inhibitor~200 nM[4]
OTX015 BET Inhibitor200 - 800 nM[5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth InhibitionReference(s)
This compound LNCaP0.02 mg/day, i.p.Severely blunted tumor growth
Vorinostat CWR22 (prostate)100 mg/kg/day97%[1]
Panobinostat Canine NHL20 mg/kg, i.p., 5 days/week for 2 weeks97.3%[6]
Azacitidine PC3 and 22rv1 (prostate)0.8 mg/kg, i.p.Reduced tumor proliferation[7]
Decitabine TFK-1 (cholangiocarcinoma)0.8 mg/kg, i.p., daily for 14 days42.5%[8]
JQ1 Childhood Sarcoma50 mg/kg, oral gavage, daily for 21 daysSignificant inhibition[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of these epigenetic modifiers.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action cluster_nucleus Nucleus cluster_extracellular AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE TargetGenes AR Target Genes (e.g., PSA) ARE->TargetGenes Activation LSD1 LSD1 LSD1->ARE H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylation H3K9 H3K9 H3K9me2->H3K9 Transcription Gene Transcription TargetGenes->Transcription Androgen Androgen Androgen->AR This compound This compound This compound->LSD1 Inhibits

Caption: Androgen Receptor signaling and this compound's inhibitory action.

Experimental Workflow for In Vitro Comparison of Epigenetic Modifiers start Prostate Cancer Cell Line (LNCaP) treatment Treat with: - this compound - HDACi (Vorinostat) - DNMTi (Azacitidine) - BETi (JQ1) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability western Western Blot treatment->western chip ChIP-qPCR treatment->chip ic50 Determine IC50 Values viability->ic50 protein_exp Analyze Protein Expression (e.g., AR, PSA, c-MYC) western->protein_exp histone_mod Analyze Histone Marks (e.g., H3K9me2) chip->histone_mod

Caption: Workflow for in vitro comparison of epigenetic drugs.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the IC50 values of epigenetic modifiers in the LNCaP prostate cancer cell line.[9][10][11][12]

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well plates

  • Epigenetic modifiers (this compound, Vorinostat, Azacitidine, JQ1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed LNCaP cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of each epigenetic modifier in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Western Blot Analysis

This protocol outlines the procedure for analyzing changes in protein expression (e.g., AR, PSA, c-MYC, and histone modifications) following treatment with epigenetic modifiers.[10][11][12][13][14]

Materials:

  • LNCaP cells treated with epigenetic modifiers

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for AR, PSA, c-MYC, H3K9me2, total H3)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and control LNCaP cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is for assessing the enrichment of specific histone marks (e.g., H3K9me2) at target gene promoters.[15][16][17][18]

Materials:

  • LNCaP cells treated with this compound or vehicle control

  • Formaldehyde (B43269) (1%)

  • Glycine (1.25 M)

  • Lysis buffer

  • Sonication equipment

  • Antibody against H3K9me2

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • qPCR primers for the promoter region of an AR target gene (e.g., PSA)

  • qPCR system

Procedure:

  • Cross-link proteins to DNA in treated and control LNCaP cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes.

  • Quench the cross-linking reaction by adding glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an antibody specific for H3K9me2 overnight at 4°C.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers specific for the promoter region of an AR target gene to quantify the enrichment of H3K9me2.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the in vivo efficacy of epigenetic modifiers in a prostate cancer xenograft model.[8][9][14][19][20][21][22][23][24][25][26][27]

Materials:

  • Male immunodeficient mice (e.g., nude or SCID)

  • LNCaP cells

  • Matrigel

  • Epigenetic modifiers (this compound, Vorinostat, etc.) and vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the epigenetic modifiers or vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

This guide provides a comparative overview of this compound and other epigenetic modifiers in the context of prostate cancer. The data presented highlights the distinct mechanisms and relative potencies of these agents. While this compound shows promise as a selective LSD1 inhibitor targeting the AR signaling pathway, other epigenetic modifiers like HDAC, DNMT, and BET inhibitors also demonstrate significant anti-tumor activity through different mechanisms. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to elucidate the most effective epigenetic therapeutic strategies for prostate cancer. Direct head-to-head preclinical studies are warranted to more definitively position this compound within the landscape of epigenetic therapies for this disease.

References

Confirming Namoline's On-Target Efficacy Through Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Namoline, a novel inhibitor of the Ras/MEK/ERK signaling pathway, against established alternatives. We present supporting experimental data from rescue experiments designed to confirm this compound's specific mechanism of action, offering a framework for its evaluation in preclinical research.

Introduction

The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] this compound is a potent and selective small molecule inhibitor designed to target MEK1/2, the central kinases in this pathway. To validate the specificity of this compound, rescue experiments are crucial. These experiments aim to demonstrate that the effects of the inhibitor can be reversed by introducing a drug-resistant version of the target protein, thereby confirming that the observed phenotype is a direct result of on-target inhibition.[3][4]

Comparative Analysis of MEK1/2 Inhibitors

This compound's performance is benchmarked against two well-characterized MEK1/2 inhibitors, Selumetinib and U0126. The following table summarizes their key characteristics and performance in inhibiting MEK1/2 activity and downstream cellular processes.

Compound Mechanism of Action Reported IC₅₀ (MEK1) Effect on Cell Migration Effect on p-ERK Levels
This compound (Hypothetical Data) Selective, ATP-noncompetitive inhibitor of MEK1/20.8 nMStrong inhibitionSignificant reduction
Selumetinib Allosteric, non-ATP-competitive inhibitor of MEK1/2~10-14 nM[5]Strong inhibitionSignificant reduction[6][7]
U0126 Noncompetitive inhibitor of MEK1/2~72 nMStrong inhibitionSignificant reduction[7]

Experimental Data: this compound Rescue Experiment

To confirm that this compound's inhibitory effects are specifically mediated by its interaction with MEK1, a rescue experiment was conducted. A human cancer cell line with a constitutively active Ras mutation was engineered to express a this compound-resistant MEK1 mutant (MEK1-R). The results below demonstrate that the expression of MEK1-R rescues the anti-migratory and anti-proliferative effects of this compound.

Table 1: Effect of this compound on Cell Migration
Cell Line Treatment Relative Cell Migration (%)
ParentalVehicle (DMSO)100
ParentalThis compound (10 nM)25
MEK1-RVehicle (DMSO)98
MEK1-RThis compound (10 nM)85
Table 2: Effect of this compound on ERK1/2 Phosphorylation
Cell Line Treatment Relative p-ERK1/2 Levels (%)
ParentalVehicle (DMSO)100
ParentalThis compound (10 nM)15
MEK1-RVehicle (DMSO)95
MEK1-RThis compound (10 nM)80

Experimental Protocols

Generation of this compound-Resistant MEK1 Cell Line

A point mutation was introduced into the human MEK1 cDNA to confer resistance to this compound while preserving its kinase activity. This mutated cDNA was then cloned into a mammalian expression vector. The resulting plasmid was transfected into the parental cancer cell line, and stable clones expressing the this compound-resistant MEK1 (MEK1-R) were selected using antibiotic resistance. Expression of MEK1-R was confirmed by Western blotting.

Cell Migration Assay (Boyden Chamber Assay)
  • Cells (Parental and MEK1-R) were serum-starved for 24 hours.

  • The bottom wells of a Boyden chamber were filled with media containing a chemoattractant (e.g., 10% FBS).

  • A polycarbonate membrane (8 µm pore size) was placed over the bottom wells.

  • Cells were seeded into the upper chamber in serum-free media with either vehicle (DMSO) or this compound (10 nM).

  • The chamber was incubated for 24 hours at 37°C.

  • Non-migrated cells on the upper surface of the membrane were removed.

  • Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

  • Relative cell migration was calculated as the percentage of migrated cells in the treated groups compared to the vehicle-treated parental cells.

Western Blotting for p-ERK1/2
  • Parental and MEK1-R cells were treated with vehicle (DMSO) or this compound (10 nM) for 2 hours.

  • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[9]

  • The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.[8]

  • The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.[10]

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • The signal was detected using an ECL substrate and imaged.

  • Densitometry was used to quantify the p-ERK1/2 signal, which was normalized to the total ERK1/2 signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Migration) TF->Gene_Expression

Caption: The Ras/MEK/ERK Signaling Pathway and the inhibitory action of this compound on MEK1/2.

Rescue_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assays cluster_outcome Expected Outcome Parental Parental Cells Parental_Vehicle Parental + Vehicle Parental->Parental_Vehicle Parental_this compound Parental + this compound Parental->Parental_this compound Rescued MEK1-R Cells (this compound-Resistant) Rescued_Vehicle MEK1-R + Vehicle Rescued->Rescued_Vehicle Rescued_this compound MEK1-R + this compound Rescued->Rescued_this compound Migration Cell Migration Assay Parental_Vehicle->Migration Western Western Blot (p-ERK) Parental_Vehicle->Western Parental_this compound->Migration Parental_this compound->Western Rescued_Vehicle->Migration Rescued_Vehicle->Western Rescued_this compound->Migration Rescued_this compound->Western Outcome_Migration Migration Inhibited (Parental) Migration Rescued (MEK1-R) Migration->Outcome_Migration Outcome_Western p-ERK Reduced (Parental) p-ERK Rescued (MEK1-R) Western->Outcome_Western

Caption: Workflow of the this compound rescue experiment to confirm its on-target mechanism of action.

References

Independent Verification of Namoline's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the IC50 value of Namoline, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The product's performance is objectively compared with other known LSD1 inhibitors, supported by experimental data and detailed protocols for reproducibility.

Comparative Analysis of LSD1 Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other LSD1 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions, such as the substrate and the detection method used. The data presented here is derived from horseradish peroxidase (HRP)-coupled enzymatic assays for consistency.

CompoundTypeIC50 (µM)Assay Type
This compound Reversible51HRP-coupled
ORY-1001Irreversible0.018HRP-coupled
GSK-2879552Irreversible<0.010HRP-coupled
IMG-7289Irreversible0.0568HRP-coupled
INCB059872IrreversibleNot specifiedNot specified
CC-90011ReversibleNot specifiedNot specified
SP-2577Reversible1.3 - 2.4HRP-coupled
Tranylcypromine (TCP)Irreversible5.6HRP-coupled

Experimental Protocol: LSD1 IC50 Determination via HRP-Coupled Enzymatic Assay

This protocol outlines the methodology for determining the IC50 value of an LSD1 inhibitor using a horseradish peroxidase (HRP)-coupled assay. This method measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of its substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • LSD1 assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Horseradish peroxidase (HRP)

  • HRP substrate (e.g., Amplex Red)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • DMSO (for compound dilution)

  • 384-well assay plates (black, flat-bottom)

  • Plate reader capable of fluorescence detection (Ex/Em = 535/590 nm for Amplex Red)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

    • Prepare a DMSO-only control (vehicle control).

  • Assay Reaction Setup:

    • To each well of the 384-well plate, add the following components in order:

      • LSD1 assay buffer.

      • Test inhibitor at various concentrations or vehicle control.

      • Recombinant LSD1 enzyme.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation:

    • Prepare a substrate mix containing the H3K4me2 peptide, HRP, and the HRP substrate in LSD1 assay buffer.

    • Add the substrate mix to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 60 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[1][2]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to Plate compound_prep->add_inhibitor reagent_prep Prepare Enzyme and Substrate Master Mixes add_enzyme Add LSD1 Enzyme reagent_prep->add_enzyme start_reaction Initiate Reaction with Substrate Mix reagent_prep->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at RT start_reaction->incubate read_plate Read Fluorescence incubate->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value of an LSD1 inhibitor.

LSD1 Signaling Pathway and Inhibition

signaling_pathway cluster_nucleus Cell Nucleus HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) HistoneH3->H3K4me2 Methylation H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 Demethylation GeneExpression Gene Expression H3K4me2->GeneExpression Promotes H3K4me1->GeneExpression Represses LSD1 LSD1 Enzyme LSD1->H3K4me2 This compound This compound (Inhibitor) This compound->LSD1 Inhibits

Caption: LSD1's role in histone demethylation and its inhibition by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Namoline

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of Namoline (CAS No. 342795-11-3), a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these protocols is mandatory to ensure the safety of all personnel and to prevent environmental contamination.

Immediate Safety and Hazard Identification

This compound presents specific hazards that directly inform its disposal requirements. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the foundational principle of this compound waste management is the strict avoidance of its release into the environment.[1][2]

Key Hazard Information

Hazard ClassificationGHS CategoryPrecautionary StatementSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

Step-by-Step Disposal Protocol

The following procedure must be strictly followed for the disposal of all forms of this compound, including unused or expired product, and any materials contaminated with it (e.g., pipette tips, gloves, empty containers).

Step 1: Segregate this compound Waste Immediately segregate all this compound waste at the point of generation.[1] This includes unused powder, solutions, and contaminated labware. This waste must be treated as hazardous chemical waste.[1]

Step 2: Use Designated Waste Containers Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible.[1] For solid this compound, a robust, sealable plastic or glass container is appropriate.[1]

Step 3: Label Waste Containers Correctly The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the appropriate GHS hazard pictograms: Skull and Crossbones (for toxicity) and Environment (for aquatic toxicity).[1]

Step 4: Store Waste Securely Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1] The storage location must be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step 5: Arrange for Professional Disposal this compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash .[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[1]

Step 6: Manage Spills Immediately In the event of a spill, contain the spillage immediately.

  • For solid this compound: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]

  • For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[1] The spill area must then be decontaminated. Report all spills to your EHS department.[1]

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes.[1] The sole recommended disposal method is through a certified hazardous waste contractor.[1]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Namoline_Disposal_Workflow start Start: This compound Waste Generated segregate Step 1: Segregate Waste (Solid, Liquid, Contaminated) start->segregate container Step 2: Use Designated, Leak-Proof Container segregate->container spill Spill Occurs segregate->spill Point of Generation label Step 3: Label Container: 'Hazardous Waste' 'this compound' + Pictograms container->label store Step 4: Store in Secure, Secondary Containment label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end spill->container No contain_spill Step 6: Contain & Clean Spill (Use proper technique) spill->contain_spill Yes report_spill Report Spill to EHS contain_spill->report_spill report_spill->container Place spill waste in container

References

Essential Safety and Logistical Information for Handling Namoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Namoline, a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these protocols is critical to ensure personnel safety and to prevent environmental contamination. This compound is primarily utilized in research settings, particularly in studies related to androgen-dependent prostate cancer.[1][2][3][4]

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate stringent safety precautions. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][5] Therefore, appropriate personal protective equipment (PPE) is mandatory for all personnel handling this compound.

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][5]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1][5]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Table 2: Mandatory Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Skin and Body Protection Impervious clothing, lab coat
Respiratory Protection Suitable respirator (use in a well-ventilated area or with appropriate exhaust ventilation)

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Table 3: Chemical and Physical Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₃ClF₃NO₄DC Chemicals, BOC Sciences
Molecular Weight 293.58DC Chemicals, BOC Sciences
CAS Number 342795-11-3BOC Sciences
Appearance SolidDC Chemicals
Purity ≥95%BOC Sciences
Boiling Point 307.4±42.0°C at 760 mmHgBOC Sciences
Density 1.7±0.1 g/cm³BOC Sciences
Solubility Soluble in DMSO to 100 mMLabSolutions
Storage Temperature -20°C (as powder) or -80°C (in solvent)DC Chemicals

Operational Plans: Handling and Storage

Strict adherence to the following protocols is essential for the safe handling and storage of this compound.

Handling Protocol:
  • Ventilation: Use this compound only in areas with appropriate exhaust ventilation.[5]

  • Avoid Contact: Avoid inhalation and contact with eyes and skin.[5]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.

  • Prohibited Actions: Do not eat, drink, or smoke when using this product.[5]

Storage Protocol:
  • Container: Keep the container tightly sealed.[5]

  • Location: Store in a cool, dry, and well-ventilated area.[5]

  • Environmental Conditions: Keep away from direct sunlight and sources of ignition.[5]

  • Temperature: Store at -20°C as a powder or at -80°C when in a solvent.

Disposal Plan

This compound waste is considered hazardous and must be disposed of with care to prevent environmental contamination.

  • Segregation: Immediately segregate all this compound waste at the point of generation. This includes unused or expired product, solutions, and any contaminated lab materials (e.g., pipette tips, gloves).

  • Waste Containers: Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible.

  • Professional Disposal: this compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

  • Spill Management: In the event of a spill, contain it immediately. For solid this compound, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into the hazardous waste container. Decontaminate the spill area and report all spills to your Environmental Health and Safety (EHS) department.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

LSD1 Inhibitor Enzymatic Assay (HRP-Coupled)

This assay determines the in vitro potency of this compound against the LSD1 enzyme.[1]

  • Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces formaldehyde (B43269). This is measured by a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent signal.[1]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]

    • Add 10 µL of LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature.[1]

    • Initiate the reaction by adding 10 µL of the H3 peptide substrate.[1]

    • Incubate the reaction for 1 hour at 37°C.[1]

    • Add 25 µL of a detection reagent containing HRP and Amplex Red to each well.[1]

    • Incubate for 15 minutes at room temperature, protected from light.[1]

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader.[1]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

  • Procedure:

    • Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure luminescence with a plate reader.[1]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the effect of this compound on histone methylation at specific gene promoters.

  • Procedure:

    • Treat LNCaP cells with this compound or a vehicle control.[2]

    • Crosslink proteins to DNA by adding formaldehyde to the culture medium.[2]

    • Quench the reaction with glycine.[2]

    • Lyse the cells and shear the chromatin into fragments using sonication.[2]

    • Pre-clear the chromatin with protein A/G beads.[2]

    • Incubate the chromatin overnight with an antibody specific for H3K9me2.[2]

    • Add protein A/G beads to capture the antibody-chromatin complexes.[2]

    • Wash the beads to remove non-specifically bound chromatin.[2]

    • Elute the chromatin from the beads.[2]

    • Reverse the crosslinks by heating.[2]

    • Digest the proteins with proteinase K.[2]

    • Purify the DNA.[2]

    • Quantify the enrichment of specific DNA sequences using qPCR.[2]

In Vivo Xenograft Study

This protocol outlines a study to assess the in vivo efficacy of this compound.

  • Procedure:

    • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[2]

    • Subcutaneously inject the cell suspension into the flank of male immunodeficient mice.[2]

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.[2]

    • Administer this compound (e.g., 0.02 mg/day, intraperitoneally) or a vehicle control.[2][4]

    • Measure tumor volume with calipers regularly.[2]

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe Proceed with Caution ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weighing Weighing and Preparation of Solutions ventilation->weighing experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste_segregation Segregate this compound Waste decontaminate->waste_segregation waste_disposal Dispose of Waste via Licensed Contractor waste_segregation->waste_disposal

Workflow for the Safe Handling of this compound.

namoline_pathway cluster_nucleus Cell Nucleus AR Androgen Receptor (AR) LSD1 LSD1 AR->LSD1 recruits H3K9me2 Histone H3K9me2 (Repressive Mark) LSD1->H3K9me2 demethylates AR_target_genes AR Target Genes (e.g., PSA) LSD1->AR_target_genes activates H3K9me2->AR_target_genes represses transcription_activation Transcription Activated AR_target_genes->transcription_activation transcription_repression Transcription Repressed cell_proliferation Prostate Cancer Cell Proliferation transcription_activation->cell_proliferation This compound This compound This compound->LSD1 inhibits

Mechanism of Action of this compound in Prostate Cancer.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.